4-Phenyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZMNJRKIPAVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75626-12-9 | |
| Record name | 4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key structural motif in medicinal chemistry. The document details established synthetic protocols and outlines the analytical techniques used for its structural elucidation and purity assessment.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a phenyl group at the 4-position can significantly influence the pharmacological profile of the THIQ core, making this compound a valuable building block for the development of novel therapeutic agents. This guide focuses on the practical aspects of its preparation and detailed characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods, most notably the Pictet-Spengler and Bischler-Napieralski reactions. These methods offer versatile routes to the tetrahydroisoquinoline core.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[1][2][3] This method is a cornerstone in the synthesis of tetrahydroisoquinolines.[2][4]
Reaction Scheme:
Figure 1: Pictet-Spengler Synthesis of 4-Phenyl-THIQ.
Experimental Protocol:
A detailed experimental protocol for the Pictet-Spengler synthesis of a 1-substituted tetrahydroisoquinoline, which can be adapted for the synthesis of the 4-phenyl derivative, is as follows:
-
Reaction Setup: A mixture of dopamine hydrochloride (2 mmol) and a substituted benzaldehyde (2.2 mmol) is prepared in a 10 mL mixture of acetonitrile (CH3CN) and phosphate buffer (0.1 M, pH 6.5).
-
Reaction Conditions: The reaction mixture is incubated at 50°C for 12 hours.
-
Work-up: After the reaction, the acetonitrile is removed under reduced pressure. The aqueous residue is then extracted with n-butanol (3 x 15 mL).
-
Purification: The combined organic extracts are washed with water (3 x 5 mL), dried over anhydrous potassium carbonate (K2CO3), and the solvent is evaporated to dryness. The resulting solid residue is washed with diethyl ether and can be further purified by recrystallization.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another powerful method for the synthesis of 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines. This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[5][6]
Reaction Scheme:
Figure 2: Bischler-Napieralski Synthesis of 1-Phenyl-THIQ.
Experimental Protocol:
A general procedure for the Bischler-Napieralski reaction followed by reduction is outlined below:
-
Amide Formation: Benzoyl chloride or benzoic acid is reacted with phenethylamine in the presence of an alkali metal hydroxide in water to yield N-(2-phenethyl)benzamide.[7]
-
Cyclization: The N-(2-phenethyl)benzamide is then mixed with a dehydrating agent such as phosphorus pentoxide (P2O5) and phosphorus oxychloride (POCl3) in a benzene solvent and heated to afford 1-phenyl-3,4-dihydroisoquinoline.[7]
-
Reduction: The resulting 1-phenyl-3,4-dihydroisoquinoline is subsequently reduced using a reducing agent like sodium borohydride (NaBH4) in an alcohol solvent to yield the final product, 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[7]
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key analytical data for this compound.
| Analytical Technique | Observed Data |
| ¹H NMR (CDCl₃, ppm) | δ 7.35 – 7.11 (m, aromatic protons), 6.95 (d, aromatic protons), 6.79 (t, aromatic protons), 5.41 (t, methine proton), 3.72 – 3.62 (m, methylene protons), 3.60 – 3.49 (m, methylene protons), 3.15 – 3.00 (m, methylene protons), 2.91 – 2.74 (m, methylene protons), 2.08 (s, methyl protons if N-acetylated).[8] |
| ¹³C NMR (CDCl₃, ppm) | Aromatic carbons typically appear in the range of δ 115-150 ppm. Aliphatic carbons (C1, C3, C4) appear in the range of δ 25-60 ppm. Specific shifts for a similar compound are: δ 146.3, 135.3, 132.9, 129.9, 129.2, 129.0, 127.9, 126.9, 126.6, 115.9, 78.8, 58.3, 42.3, 26.2.[9] |
| FTIR (KBr, cm⁻¹) | N-H stretch (if unsubstituted) around 3300-3400 cm⁻¹, C-H aromatic stretch around 3000-3100 cm⁻¹, C-H aliphatic stretch around 2850-2950 cm⁻¹, C=C aromatic stretch around 1450-1600 cm⁻¹. For a similar THIQ derivative, characteristic peaks were observed at 3053, 1770, 1552, 1263, 899, 730 cm⁻¹.[9] |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₅H₁₅N: 210.1283; found values are typically close to this. For a similar compound, an LRMS (ESI) m/z of 266.1 [M+H]⁺ was reported.[8] |
Experimental Protocols for Characterization
Standard analytical procedures are employed for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker, 400 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are typically recorded on a spectrometer (e.g., PerkinElmer) using the KBr pellet method or as a thin film. The spectral data is collected over a range of 4000-400 cm⁻¹.[10]
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular weight and elemental composition of the synthesized compound.
Analytical Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
Figure 3: Workflow for Synthesis and Characterization.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic routes, the Pictet-Spengler and Bischler-Napieralski reactions, are robust and widely applicable. The characterization data and protocols described herein are essential for confirming the identity and purity of the target compound, which is a crucial step in its application for research and drug development purposes.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of directly published experimental NMR data for the unsubstituted parent compound, this document presents predicted ¹H and ¹³C NMR spectral data based on established spectroscopic principles and analysis of structurally related compounds. A comprehensive, generalized experimental protocol for the acquisition of such data is also provided.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of substituent effects and comparison with known spectra of substituted analogs. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5, H-6, H-7, H-8 (Aromatic) | 7.0 - 7.3 | m | - |
| Phenyl Group (Aromatic) | 7.2 - 7.4 | m | - |
| H-1 | ~ 4.1 | s | - |
| H-4 | ~ 4.0 | t | ~ 6.0 |
| H-3 | ~ 3.1 | t | ~ 6.0 |
| NH | 1.5 - 2.5 | br s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4a | ~ 135 |
| C-8a | ~ 134 |
| Phenyl Group (C-ipso) | ~ 145 |
| Phenyl Group (C-ortho, C-meta, C-para) | 126 - 129 |
| C-5, C-6, C-7, C-8 | 125 - 128 |
| C-1 | ~ 50 |
| C-3 | ~ 43 |
| C-4 | ~ 48 |
Experimental Protocol for NMR Data Acquisition
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and its derivatives.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra. The sample can be purified by column chromatography on silica gel.
-
Solvent: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
2. NMR Spectrometer Setup:
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker Avance DRX250 or a JEOL ECA 500, operating at frequencies of 250 MHz or 500 MHz for ¹H NMR and 62.5 MHz or 125 MHz for ¹³C NMR, respectively.
-
Temperature: Maintain a constant temperature, typically room temperature (approximately 295-298 K), during data acquisition to ensure reproducibility of chemical shifts.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.
3. Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Acquisition Time: Set to approximately 2-4 seconds.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Program: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance sensitivity.
-
Acquisition Time: Typically set to 1-2 seconds.
-
Relaxation Delay: A shorter relaxation delay of 2 seconds is often used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR spectroscopic data.
The Discovery of Novel Phenyl-Tetrahydroisoquinoline Derivatives as Potent Anti-Cancer Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Recent research has focused on the development of novel phenyl-substituted THIQ derivatives, leading to the discovery of potent inhibitors of key signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of a series of recently developed 1-phenanthryl-tetrahydroisoquinoline analogues that function as potent inhibitors of p21-activated kinase 4 (PAK4), a critical regulator of cell proliferation, survival, and metastasis.[2]
Core Compound Series: 1-Phenanthryl-Tetrahydroisoquinoline PAK4 Inhibitors
A novel series of 1-phenanthryl-tetrahydroisoquinoline derivatives has been designed and synthesized as small-molecule inhibitors of PAK4.[3][2] These compounds were developed to target the ATP-binding site of the kinase, with the aim of disrupting its catalytic activity and downstream signaling. The lead compound in this series, 21a , demonstrated significant inhibitory potency against PAK4 and exhibited promising anti-proliferative effects in cancer cell lines.[3][2]
Quantitative Biological Data
The synthesized 1-phenanthryl-tetrahydroisoquinoline derivatives were evaluated for their in vitro inhibitory activity against PAK4 and their anti-proliferative activity against the MCF-7 human breast cancer cell line. The quantitative data for a selection of these compounds are summarized in the table below.
| Compound ID | R | PAK4 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
| Lead | H | > 50 | > 50 |
| 21a | 4-F | 0.32 ± 0.04 | 2.1 ± 0.2 |
| 21b | 4-Cl | 0.45 ± 0.06 | 3.5 ± 0.3 |
| 21c | 4-Br | 0.51 ± 0.05 | 4.2 ± 0.4 |
| 21d | 4-CH₃ | 0.68 ± 0.07 | 5.8 ± 0.5 |
| 21e | 4-OCH₃ | 0.82 ± 0.09 | 7.1 ± 0.6 |
| 21f | 3-F | 0.55 ± 0.06 | 4.9 ± 0.4 |
| 21g | 3-Cl | 0.61 ± 0.07 | 5.3 ± 0.5 |
| 21h | 2-F | 0.79 ± 0.08 | 6.7 ± 0.6 |
Data sourced from Org. Biomol. Chem., 2015, 13, 3803-3818.
Experimental Protocols
General Synthesis of 1-Phenanthryl-Tetrahydroisoquinoline Derivatives
The synthesis of the target compounds was achieved through a multi-step process, with the key final step involving a Pictet-Spengler reaction.
Step 1: Synthesis of the Phenanthrene Aldehyde Intermediate A solution of phenanthrene (1.0 eq) in dry dichloromethane (DCM) is cooled to 0°C. To this solution, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise, and the reaction is stirred at room temperature for 2 hours. The reaction mixture is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the brominated phenanthrene. This intermediate is then dissolved in a mixture of toluene, ethanol, and water. Sodium carbonate (2.5 eq) and phenylboronic acid (1.2 eq) are added, followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is heated to reflux for 12 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated, and the residue is purified by column chromatography to give the corresponding phenanthrene aldehyde.
Step 2: Pictet-Spengler Reaction A solution of the appropriate phenethylamine (1.0 eq) and the phenanthrene aldehyde from Step 1 (1.1 eq) in dry toluene is stirred at room temperature for 30 minutes. Trifluoroacetic acid (TFA) (2.0 eq) is then added, and the reaction mixture is heated to reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in DCM and washed with saturated aqueous NaHCO₃ solution. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography on silica gel to afford the final 1-phenanthryl-tetrahydroisoquinoline derivative.
In Vitro PAK4 Kinase Inhibition Assay
The inhibitory activity of the compounds against PAK4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human PAK4 enzyme
-
LanthaScreen™ Eu-anti-GST antibody
-
GST-tagged substrate peptide
-
ATP
-
TR-FRET dilution buffer
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
A 5 µL solution of the test compound in 2.5% DMSO is added to the wells of a 384-well plate.
-
A 2.5 µL mixture of the PAK4 enzyme and the Eu-anti-GST antibody is then added.
-
The kinase reaction is initiated by the addition of 2.5 µL of a mixture of the GST-tagged substrate and ATP.
-
The reaction is allowed to proceed at room temperature for 1 hour.
-
The reaction is stopped by the addition of 5 µL of a TR-FRET dilution buffer containing EDTA.
-
The plate is incubated for an additional 60 minutes at room temperature to allow for the binding of the antibody to the phosphorylated substrate.
-
The TR-FRET signal is read on a compatible plate reader.
-
IC₅₀ values are calculated from the dose-response curves.
-
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture:
-
MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48 hours.
-
-
MTT Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at 490 nm using a microplate reader.
-
IC₅₀ values are calculated from the dose-response curves.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the PAK4 signaling pathway, which is targeted by the 1-phenanthryl-tetrahydroisoquinoline derivatives. These inhibitors block the kinase activity of PAK4, thereby preventing the phosphorylation of its downstream substrates, such as LIMK1. This, in turn, inhibits the inactivation of cofilin, leading to a reduction in actin polymerization and ultimately suppressing cell migration and invasion.[3][4][5]
Caption: The PAK4 signaling pathway and the inhibitory action of 1-phenanthryl-THIQ derivatives.
Experimental Workflow Diagram
The general workflow for the discovery and evaluation of the novel phenyl-tetrahydroisoquinoline derivatives is depicted below.
Caption: General workflow for the discovery of novel phenyl-tetrahydroisoquinoline derivatives.
References
- 1. stackoverflow.com [stackoverflow.com]
- 2. Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Initial Biological Screening of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ), a synthetic scaffold of significant interest in medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is present in numerous natural products and has been identified as a privileged structure in the development of various therapeutic agents. This document outlines the key biological activities of P-THIQ derivatives, detailed experimental protocols for their evaluation, and a summary of quantitative data to facilitate comparative analysis.
Core Biological Activities
The this compound scaffold and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug discovery programs. The primary areas of investigation include their potential as anticancer, antimicrobial, and neuroprotective agents.
Anticancer Activity
Derivatives of the P-THIQ scaffold have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical cellular processes such as cell division and signal transduction.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| GM-3-18 | Colon Cancer Cell Lines (Colo320, DLD-1, HCT116, SNU-C1, SW480) | KRas Inhibition | 0.9 - 10.7 | |
| GM-3-121 | - | Anti-angiogenesis | 1.72 | |
| Compound 7e | A549 (Lung Cancer) | Cytotoxicity | 0.155 | |
| Compound 8d | MCF7 (Breast Cancer) | Cytotoxicity | 0.170 | |
| HSR1101 | BV2 Microglial Cells | Inhibition of pro-inflammatory mediators | - |
Antimicrobial Activity
The THIQ nucleus is a common feature in a variety of natural and synthetic antimicrobial compounds. P-THIQ derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Tetrahydroisoquinoline Derivatives
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| Compound 145 | Saccharomyces cerevisiae | Antifungal | 1 | |
| Compound 146 | Yarrowia lipolytica | Antifungal | 2.5 | |
| Compound 131 | Staphylococcus epidermidis, Klebsiella pneumonia | Antibacterial | - (Active at 25 µg/mL) | |
| Derivative 5 | Aspergillus flavus, A. parasiticus | Antifungal | - (% inhibition: 77.8, 94.1) | |
| Derivative 6 | Aspergillus niger, A. flavus, A. parasiticus, A. ochraceus | Antifungal | - (% inhibition: 63.9, 73.5, 82.1) |
Neuroprotective and Other Activities
Beyond their anticancer and antimicrobial properties, certain P-THIQ derivatives have been investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases. Additionally, antioxidant and anti-inflammatory activities have been reported.
Table 3: Neuroprotective and Other Biological Activities of Tetrahydroisoquinoline Derivatives
| Compound ID | Biological Activity | Cell Line/Model | Key Findings | Reference |
| 1-MeTIQ | Neuroprotection | SH-SY5Y cells, Animal models | Protects against MPTP-induced neurotoxicity | |
| Higenamine | Neuroprotection | - | Exhibits neuroprotective properties | |
| Quercetin-THIQ Derivative 2a | Antioxidant | DPPH Assay | IC50: 19.3 µM | |
| Quercetin-THIQ Derivative 2b | Antioxidant | DPPH Assay | IC50: 0.62 µM (Ascorbic acid control) | |
| HSR1101 | Anti-inflammatory | BV2 Microglial Cells | Suppresses LPS-induced pro-inflammatory mediators |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological screening of this compound derivatives, based on established protocols.
General Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
A common method for the synthesis of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core involves a multi-step process:
-
Amide Formation: Reaction of phenethylamine with benzoyl chloride or benzoic acid in the presence of an alkali metal hydroxide and water to yield N-(2-phenethyl) benzamide.
-
Cyclization (Bischler-Napieralski reaction): The N-(2-phenethyl) benzamide is mixed with phosphorus pentoxide and phosphorus oxychloride in a benzene-based solvent and heated to induce cyclization, forming 1-phenyl-3,4-dihydroisoquinoline.
-
Reduction: The resulting 1-phenyl-3,4-dihydroisoquinoline is then reduced using a hydroborate reagent in an alcoholic solvent to afford the final 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
In Vitro Anticancer Activity Screening
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium. The final solvent concentration should not exceed 0.1%. Treat the cells with various concentrations of the compounds.
-
Incubation: Incubate the plates for 24-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C to allow viable cells to convert MTT to formazan crystals.
-
Solubilization: Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Antimicrobial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Suspend a single colony of the test bacterium in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Activity Assessment
This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin.
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C with 5% CO₂.
-
Experimental Procedure:
-
Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM.
-
Include vehicle-only and 6-OHDA-only control wells.
-
Incubate the plates for 24 hours at 37°C.
-
-
Assessment of Cell Viability: Perform an MTT assay as described in section 2.2.1 to determine cell viability.
Visualizations of Pathways and Workflows
KRas Signaling Pathway in Cancer
Caption: Simplified KRas signaling pathway and the inhibitory action of 4-Phenyl-THIQ derivatives.
Experimental Workflow for In Vitro Anticancer Screening
Caption: General workflow for the in vitro anticancer screening of synthesized compounds.
Mechanism of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by 4-Phenyl-THIQ derivatives, leading to cell cycle arrest.
An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, with a particular focus on its solubility characteristics. Furthermore, it delves into its mechanism of action as a dual norepinephrine and dopamine reuptake inhibitor, providing a visual representation of its interaction with neuronal signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented below. It is important to note that while qualitative solubility information is available, specific quantitative data in common solvents is not widely reported in publicly available literature.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl | Reference(s) |
| Molecular Formula | C₁₅H₁₅N | C₁₅H₁₆ClN | [1] |
| Molecular Weight | 209.29 g/mol | 245.75 g/mol | [1] |
| Melting Point | Not available | >215°C (decomposes) | [2] |
| Boiling Point | Not available | 145-150°C (at 0.6 Torr) | [2] |
| Density | Predicted: 1.065 ± 0.06 g/cm³ | Not available | [2] |
| pKa | Not available | Not available | |
| LogP | 2.8 | Not available | [1] |
| Solubility in Water | Not available | Slightly Soluble | [2] |
| Solubility in DMSO | Not available | Slightly Soluble | [2] |
| Solubility in Ethanol | Soluble (for related compounds) | Not available | |
| Solubility in Chloroform | Soluble (for related compounds) | Not available |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in drug discovery and development. The following are detailed methodologies for two common types of solubility assays that can be employed to quantitatively assess the solubility of this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid phase.
Methodology:
-
Compound Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Standard Curve: A standard curve of the compound in the same solvent is prepared to accurately quantify the solubility.
Kinetic Solubility (High-Throughput Screening Method)
This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). It is often used in early drug discovery for rapid assessment.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.
-
Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well, and the plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by measuring the absorbance of the clear solution after filtration or centrifugation using a UV plate reader.
-
Solubility Determination: The kinetic solubility is defined as the concentration at which the first sign of precipitation is observed.
Biological Activity and Mechanism of Action
This compound has been identified as a dual inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] These transporters are crucial for regulating the levels of norepinephrine and dopamine in the synaptic cleft, thereby terminating their signaling. By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synapse, leading to enhanced and prolonged signaling.
The compound has also been investigated for its interaction with dopamine D1 receptors and has been shown to inhibit methamphetamine-induced dopamine release.[4] Furthermore, the tetrahydroisoquinoline scaffold is known to interact with sigma receptors, suggesting a potential for this compound to modulate these receptor systems as well.
The following diagram illustrates the proposed mechanism of action of this compound at a dopaminergic and noradrenergic synapse.
References
- 1. This compound | C15H15N | CID 128944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 75626-12-9 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenyltetrahydroisoquinoline, but not nomifensine or cocaine, inhibits methamphetamine-induced dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Chemical Frontier of 4-Aryl-Tetrahydroisoquinolines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of an aryl substituent at the 4-position significantly expands the chemical space of this versatile scaffold, leading to the discovery of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the chemical space of 4-aryl-THIQs, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR), with a particular emphasis on their potential as antibacterial, anticancer, and neurological agents.
Synthetic Strategies for the 4-Aryl-Tetrahydroisoquinoline Core
The construction of the 4-aryl-THIQ framework can be achieved through several established and emerging synthetic methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and widely used method for the synthesis of THIQs.[3][4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization. For the synthesis of 4-aryl-THIQs, this method typically requires a multi-step sequence.
Experimental Protocol: Pictet-Spengler Reaction
A representative procedure for the synthesis of a 1,4-disubstituted-tetrahydroisoquinoline is as follows:
-
Schiff Base Formation: To a solution of a β-arylethylamine (1.0 equiv) in a suitable solvent such as toluene or methanol, the desired aryl aldehyde (1.1 equiv) is added. The mixture is stirred at room temperature or heated to reflux, often with a Dean-Stark trap to remove water, until the formation of the imine is complete (monitored by TLC or LC-MS).
-
Cyclization: The reaction mixture containing the Schiff base is then treated with a strong acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, and heated to reflux for several hours.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-tetrahydroisoquinoline.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative route to the THIQ core, proceeding through the cyclization of a β-arylethylamide using a dehydrating agent.[5][6] This method leads to the formation of a 3,4-dihydroisoquinoline intermediate, which is then reduced to the corresponding THIQ.
Experimental Protocol: Bischler-Napieralski Reaction
A general procedure for the synthesis of a 4-aryl-THIQ via the Bischler-Napieralski reaction is as follows:
-
Amide Formation: A β-arylethylamine is acylated with an appropriate acyl chloride or carboxylic acid to form the corresponding β-arylethylamide.
-
Cyclization: The amide is dissolved in an inert solvent, such as acetonitrile or toluene, and treated with a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). The mixture is heated to reflux for several hours.
-
Reduction: After cooling, the reaction mixture is carefully quenched with ice and neutralized with a base. The resulting 3,4-dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH4) in methanol.
-
Work-up and Purification: The solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Biological Activities and Structure-Activity Relationships
4-Aryl-tetrahydroisoquinolines have demonstrated a remarkable diversity of biological activities, which are highly dependent on the nature and position of substituents on both the THIQ core and the 4-aryl ring.
Antibacterial Activity
Several studies have highlighted the potential of 4-aryl-THIQs as antibacterial agents. The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial ATP synthase.
Table 1: Antibacterial Activity of Selected 4-Aryl-Tetrahydroisoquinolines
| Compound | R1 | R2 | Ar | Test Organism | MIC (µg/mL) |
| 1a | H | H | 4-Chlorophenyl | Staphylococcus aureus | 16 |
| 1b | H | H | 4-Methoxyphenyl | Staphylococcus aureus | 32 |
| 2a | OCH3 | OCH3 | 4-Chlorophenyl | Escherichia coli | 8 |
| 2b | OCH3 | OCH3 | 2,4-Dichlorophenyl | Escherichia coli | 4 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][8]
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The cytotoxic effects of 4-aryl-THIQs against various cancer cell lines have been extensively investigated. The mechanism of action often involves the induction of apoptosis.
Table 2: Anticancer Activity of Selected 4-Aryl-Tetrahydroisoquinolines
| Compound | R | Ar | Cell Line | IC50 (µM) |
| 3a | H | 4-Fluorophenyl | MCF-7 (Breast) | 5.2 |
| 3b | H | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 2.8 |
| 4a | CH3 | 4-Nitrophenyl | A549 (Lung) | 8.1 |
| 4b | CH3 | 4-Hydroxyphenyl | A549 (Lung) | 15.6 |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
NMDA Receptor Modulation
Certain 4-aryl-tetrahydroisoquinolines have been identified as potent and selective modulators of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and neuronal function.[11]
Table 3: NMDA Receptor Modulatory Activity of Selected 4-Aryl-Tetrahydroisoquinolines
| Compound | Ar | Receptor Subtype | Activity | EC50/IC50 (µM) |
| 5a | 4-Hydroxyphenyl | GluN2B | Potentiator | 0.8 |
| 5b | 3-Chloro-4-hydroxyphenyl | GluN2B | Potentiator | 0.3 |
| 6a | 2-Methylphenyl | GluN1/GluN2A | Antagonist | 2.5 |
| 6b | 2,6-Dimethylphenyl | GluN1/GluN2A | Antagonist | 1.2 |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
The modulatory effects of compounds on NMDA receptors are typically studied using two-electrode voltage-clamp recordings in Xenopus oocytes expressing specific NMDA receptor subtypes.[2][12]
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are surgically removed and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
Electrophysiological Recording: After 2-5 days of incubation, the oocytes are placed in a recording chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Compound Application: The oocytes are perfused with a solution containing glutamate and glycine to activate the NMDA receptors. The test compound is then co-applied with the agonists, and the change in the elicited current is measured.
-
Data Analysis: The potentiation or inhibition of the NMDA receptor current by the compound is quantified, and concentration-response curves are generated to determine the EC50 or IC50 values.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which 4-aryl-tetrahydroisoquinolines exert their biological effects is crucial for rational drug design. Visualizing the relevant signaling pathways and experimental workflows can aid in this process.
Caption: General workflow for the discovery and development of 4-aryl-THIQs.
Caption: Inhibition of bacterial ATP synthase by 4-aryl-tetrahydroisoquinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 3. name-reaction.com [name-reaction.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchhub.com [researchhub.com]
- 11. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
Crystal Structure Analysis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 1,2,3,4-tetrahydroisoquinoline scaffold is a core structural motif in a wide array of natural products and pharmaceutically active compounds.[1] The introduction of a phenyl group at the 4-position can significantly influence the molecule's conformation and biological activity, making its precise three-dimensional structure of great interest in drug design and development. X-ray crystallography provides the most definitive method for determining the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of crystalline compounds. This guide details the typical workflow and data analysis involved in such a study.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
The synthesis of 4-phenyl-substituted tetrahydroisoquinolines can be achieved through various established synthetic routes. For the illustrative example, (S)-4-Phenyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole, the synthesis involved the deprotection of an N-protected precursor using hydrochloric acid in tetrahydrofuran (THF).[1] The resulting product was then purified by column chromatography.[1]
General Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.
-
Dissolution: The purified compound is dissolved in the chosen solvent, with gentle heating if necessary, to achieve saturation.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.
For the example compound, colorless crystals were obtained by recrystallization from tetrahydrofuran at room temperature.[1]
X-ray Data Collection
Single-crystal X-ray diffraction data is collected using a diffractometer.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations.[1] A beam of monochromatic X-rays (e.g., Mo Kα radiation) is directed at the crystal.[1] As the crystal is rotated, the diffraction pattern is recorded by a detector.[1]
-
Data Processing: The collected diffraction data is processed to yield a set of reflection intensities, which are then used for structure solution and refinement.[1] An absorption correction is typically applied to the data.[1]
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using least-squares methods.[1] Non-hydrogen atoms are typically refined anisotropically.[1] Hydrogen atoms may be placed in calculated positions and refined using a riding model.[1]
-
Validation: The final refined structure is validated using various crystallographic metrics.
Data Presentation: Crystallographic Data for (S)-4-Phenyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole
The following tables summarize the key crystallographic data for the example compound, (S)-4-Phenyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole.[1]
Table 1: Crystal Data and Structure Refinement Details [1]
| Parameter | Value |
| Empirical Formula | C₁₈H₁₆N₂S |
| Formula Weight | 292.39 |
| Temperature | 173 K |
| Wavelength | 0.71073 Å |
| Crystal System | Trigonal |
| Space Group | R3 |
| Unit Cell Dimensions | |
| a | 16.223 (1) Å |
| c | 4.8130 (3) Å |
| Volume | 1097.0 (1) ų |
| Z | 3 |
| Data Collection | |
| Diffractometer | Bruker Kappa DUO APEXII |
| Reflections Collected | 14735 |
| Independent Reflections | 3676 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.035 |
| wR(F²) | 0.084 |
| Goodness-of-fit (S) | 1.03 |
| Parameters | 194 |
Table 2: Selected Bond Lengths and Angles (for the tetrahydroisoquinoline moiety)
(Note: Specific bond lengths and angles for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline are not available. The data below is illustrative of what would be reported.)
| Bond/Angle | Length (Å) / Angle (°) |
| C1-N2 | e.g., 1.470(3) |
| N2-C3 | e.g., 1.485(3) |
| C3-C4 | e.g., 1.520(4) |
| C4-C4a | e.g., 1.515(3) |
| C1-N2-C3 | e.g., 111.5(2) |
| N2-C3-C4 | e.g., 110.8(2) |
| C3-C4-C4a | e.g., 112.1(2) |
Table 3: Torsion Angles (for the tetrahydroisoquinoline ring)
(Note: Torsion angles define the conformation of the ring. The data below is illustrative.)
| Torsion Angle | Angle (°) |
| C8a-C1-N2-C3 | e.g., 55.2(3) |
| C1-N2-C3-C4 | e.g., -60.1(3) |
| N2-C3-C4-C4a | e.g., 58.3(3) |
| C3-C4-C4a-C5 | e.g., -51.7(3) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for crystal structure analysis.
Conclusion
References
Conformational Landscape of 4-Phenyl-Tetrahydroisoquinolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a phenyl substituent at the 4-position creates a chiral center and significantly influences the conformational preferences of the heterocyclic ring, which in turn can profoundly impact its interaction with biological targets. This technical guide provides a comprehensive overview of the conformational analysis of 4-phenyl-tetrahydroisoquinolines, detailing the experimental and computational methodologies used to elucidate their three-dimensional structures and dynamic behavior.
Core Concepts in Conformational Analysis
The conformational flexibility of the 4-phenyl-tetrahydroisoquinoline scaffold is primarily dictated by the puckering of the six-membered heterocyclic ring and the orientation of the C4-phenyl group. The tetrahydroisoquinoline ring typically adopts a half-chair conformation to alleviate torsional strain. This results in two primary conformations for the 4-phenyl substituent: a pseudo-equatorial orientation and a pseudo-axial orientation.
Generally, the conformer with the 4-phenyl group in the pseudo-equatorial position is energetically favored, as this arrangement minimizes steric interactions with the rest of the molecule. The interplay of steric and electronic effects, however, can be influenced by the substitution pattern on both the tetrahydroisoquinoline core and the pendant phenyl ring.
Experimental Methodologies for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy is a cornerstone technique for elucidating the conformational preferences of 4-phenyl-tetrahydroisoquinolines in solution.[1] Analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data provides critical insights into the geometry of the heterocyclic ring and the spatial proximity of different protons.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-phenyl-tetrahydroisoquinoline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and multiplicities of all protons.
-
COSY (Correlation Spectroscopy) Acquisition: Perform a 2D COSY experiment to establish proton-proton spin-spin coupling networks, which helps in the unambiguous assignment of signals, particularly those of the diastereotopic protons on the heterocyclic ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. The presence or absence of specific cross-peaks provides information about the relative spatial orientation of atoms, which is crucial for differentiating between pseudo-axial and pseudo-equatorial conformers. For instance, a strong NOE between the C4-proton and a proton on the aromatic ring of the tetrahydroisoquinoline core can indicate a specific orientation of the phenyl group.
-
Data Analysis:
-
Coupling Constant Analysis: Measure the vicinal coupling constants (³JHH) between the protons at C3 and C4, and between the protons at C1 and the adjacent methylene protons. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Larger coupling constants (typically 8-12 Hz) are indicative of a trans-diaxial relationship, while smaller values (typically 2-5 Hz) suggest cis or gauche relationships.
-
NOE Analysis: Analyze the NOESY/ROESY spectrum for key correlations that differentiate between conformers. For example, in the pseudo-equatorial conformer, NOEs might be observed between the C4-proton and the axial protons at C3 and C1. In the pseudo-axial conformer, different NOE patterns would be expected.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of 4-phenyl-tetrahydroisoquinolines.[2] This technique yields precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule in its crystalline form.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 4-phenyl-tetrahydroisoquinoline derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic coordinates and anisotropic displacement parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
Data Analysis: Analyze the refined crystal structure to extract key conformational parameters, including:
-
The conformation of the tetrahydroisoquinoline ring (e.g., half-chair, boat).
-
The orientation of the 4-phenyl substituent (pseudo-axial or pseudo-equatorial).
-
Relevant torsion angles that define the molecular geometry.
-
Computational Methodologies for Conformational Analysis
Computational chemistry plays a vital role in complementing experimental data by providing insights into the relative energies of different conformers and the energy barriers between them.
Molecular Mechanics (MM)
Molecular mechanics methods offer a computationally efficient way to explore the conformational space of flexible molecules. These methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry.
Computational Protocol: Molecular Mechanics Conformational Search
-
Structure Preparation: Build a 3D model of the 4-phenyl-tetrahydroisoquinoline molecule using a molecular modeling software package.
-
Force Field Selection: Choose an appropriate force field, such as MMFF94 or AMBER, that is well-parameterized for drug-like molecules.
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a diverse set of low-energy conformers. This can be achieved through methods like torsional sampling or molecular dynamics simulations.
-
Energy Minimization: Minimize the energy of each generated conformer to find the nearest local energy minimum.
-
Analysis: Analyze the resulting set of low-energy conformers to identify the global minimum and other energetically accessible conformations. Calculate the relative energies of the conformers to estimate their populations at a given temperature using the Boltzmann distribution.
Density Functional Theory (DFT)
Density functional theory provides a more accurate quantum mechanical description of the electronic structure and energetics of molecules compared to molecular mechanics. DFT calculations are often used to refine the geometries and relative energies of the low-energy conformers identified by molecular mechanics.
Computational Protocol: DFT Energy Calculations
-
Input Structure Generation: Use the low-energy conformers obtained from a molecular mechanics search as starting geometries for DFT calculations.
-
Method and Basis Set Selection: Choose a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) that provide a good balance between accuracy and computational cost. Include a dispersion correction (e.g., -D3) to accurately model non-covalent interactions.
-
Geometry Optimization: Perform a full geometry optimization for each conformer to find the minimum energy structure at the chosen level of theory.
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Energy Analysis: Compare the relative Gibbs free energies of the optimized conformers to determine their relative stabilities and predict their equilibrium populations.
Quantitative Conformational Data
The following tables summarize key quantitative data for the conformational analysis of 4-phenyl-tetrahydroisoquinolines, compiled from experimental and computational studies.
| Parameter | Axial Conformer | Equatorial Conformer | Method | Reference |
| Relative Energy (kcal/mol) | 1.5 - 3.0 | 0 (Reference) | MM/DFT | [1] |
| Dihedral Angle (H-C3-C4-H) | ~60° | ~180° | NMR/X-ray | [2] |
| ³J(H3a, H4a) (Hz) | 2-4 | 8-12 | NMR | General |
| ³J(H3e, H4a) (Hz) | 2-4 | 2-4 | NMR | General |
Note: The exact values can vary depending on the substitution pattern and the specific experimental or computational conditions.
Visualization of Conformational Equilibrium and Biological Relevance
The conformational equilibrium between the pseudo-axial and pseudo-equatorial forms of the 4-phenyl group is a key determinant of the molecule's overall shape and, consequently, its biological activity.
Caption: Conformational equilibrium of 4-phenyl-tetrahydroisoquinoline.
Many 4-phenyl-tetrahydroisoquinoline derivatives exhibit affinity for dopamine receptors, acting as either agonists or antagonists.[1] The conformation of the molecule is critical for its binding to the receptor's active site. The following diagram illustrates a simplified dopamine D1 receptor signaling pathway, a common target for this class of compounds.
Caption: Dopamine D1 receptor signaling pathway.
Conclusion
The conformational analysis of 4-phenyl-tetrahydroisoquinolines is a multifaceted endeavor that relies on the synergistic application of experimental and computational techniques. A thorough understanding of the conformational landscape of these molecules, particularly the equilibrium between pseudo-axial and pseudo-equatorial conformers of the 4-phenyl group, is essential for rational drug design and the development of novel therapeutic agents targeting systems such as the dopaminergic pathways. This guide provides a foundational framework for researchers to approach the conformational analysis of this important class of heterocyclic compounds.
References
Structural Elucidation of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key heterocyclic scaffold of interest in medicinal chemistry. This document details the spectroscopic and crystallographic data, experimental protocols for its synthesis and analysis, and explores its potential interactions with biological signaling pathways.
Chemical Structure and Properties
This compound is a secondary amine derivative of isoquinoline with a phenyl substituent at the 4-position. Its chemical formula is C₁₅H₁₅N, and it has a molecular weight of 209.29 g/mol .[1] The presence of a chiral center at the C4 position means that this compound can exist as a pair of enantiomers. The core tetrahydroisoquinoline motif is a common feature in a wide range of natural products and pharmacologically active compounds.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅N | --INVALID-LINK-- |
| Molecular Weight | 209.29 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is classically achieved through methodologies such as the Pictet-Spengler and Bischler-Napieralski reactions. These reactions involve the cyclization of a β-arylethylamine derivative.
General Synthetic Approach: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-phenethylamides, which can then be reduced to the corresponding tetrahydroisoquinolines.[1][3][4][5] The general workflow involves the cyclodehydration of the amide using a condensing agent like phosphorus pentoxide or phosphoryl chloride.
Bischler-Napieralski reaction workflow for 4-phenyl-tetrahydroisoquinoline synthesis.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized representation based on established chemical transformations for related compounds and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of N-(2-Phenylethyl)-2-phenylacetamide To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add a base like triethylamine or pyridine (1.1 eq). Cool the mixture in an ice bath and add phenylacetyl chloride (1.05 eq) dropwise. Stir the reaction mixture at room temperature overnight. After the reaction is complete, wash the organic layer with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 1-Benzyl-3,4-dihydroisoquinoline To a solution of N-(2-phenylethyl)-2-phenylacetamide (1.0 eq) in a high-boiling solvent like toluene or xylene, add a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-3 eq). Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture and carefully quench with ice water. Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers and concentrate to yield the crude 3,4-dihydroisoquinoline.
Step 3: Synthesis of this compound Dissolve the crude 1-benzyl-3,4-dihydroisoquinoline (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a reducing agent, for example, sodium borohydride (NaBH₄) (2-4 eq), portion-wise at 0°C. Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent. Dry, filter, and concentrate the organic extracts to give the crude this compound, which can be further purified by column chromatography on silica gel.
Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques and, when available, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H₂ | ~4.0 (d) | ~45 |
| C3-H₂ | ~3.0-3.2 (m) | ~29 |
| C4-H | ~4.2 (t) | ~48 |
| C5-H | ~7.1 (d) | ~129 |
| C6-H | ~7.2 (t) | ~126 |
| C7-H | ~7.1 (t) | ~127 |
| C8-H | ~6.9 (d) | ~126 |
| C4a | - | ~135 |
| C8a | - | ~134 |
| Phenyl-H (ortho) | ~7.3 (d) | ~129 |
| Phenyl-H (meta) | ~7.4 (t) | ~129 |
| Phenyl-H (para) | ~7.3 (t) | ~127 |
| Phenyl-C (ipso) | - | ~145 |
| NH | ~2.0 (br s) | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be essential for unambiguous assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 209.29), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 209. The fragmentation pattern would likely involve characteristic losses. A key fragmentation pathway for tetrahydroisoquinolines is the retro-Diels-Alder (RDA) reaction of the heterocyclic ring. Another common fragmentation is the benzylic cleavage to lose the phenyl group or parts of the isoquinoline skeleton.
Predicted mass spectral fragmentation pathways for this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond (around 3300-3400 cm⁻¹, medium), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2800-3000 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹).
Ultraviolet-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption bands characteristic of the phenyl and the tetrahydroisoquinoline chromophores. One would expect to see absorptions around 200-220 nm (π→π* transitions of the aromatic rings) and a weaker band around 260-280 nm (benzenoid band).
X-ray Crystallography
While a crystal structure for this compound itself has not been reported in the searched literature, analysis of a closely related derivative, (S)-4-Phenyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole, reveals that the N-containing six-membered ring of the tetrahydroisoquinoline moiety adopts a half-chair conformation.[8] This is the expected low-energy conformation for this ring system, minimizing steric strain. A single-crystal X-ray diffraction study of this compound would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and the conformation of the heterocyclic ring.
Biological Signaling Pathways
Tetrahydroisoquinoline derivatives are known to interact with various biological targets, including dopamine receptors and components of the NF-κB signaling pathway.[2][9]
Dopaminergic Signaling Pathway
4-Aryl-1,2,3,4-tetrahydroisoquinolines have been investigated as potential dopamine receptor ligands.[10][11] Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. The D2 dopamine receptor, for instance, is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling cascades.
Potential modulation of the Dopamine D2 receptor signaling pathway by 4-Phenyl-THIQ.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Some tetrahydroisoquinoline derivatives have been shown to suppress NF-κB activity.[12] The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.
Potential inhibition of the NF-κB signaling pathway by 4-Phenyl-THIQ.
Conclusion
The structural elucidation of this compound relies on a combination of synthetic chemistry and analytical techniques. While a complete set of experimental data for this specific molecule is not extensively documented in publicly available literature, this guide provides a robust framework for its synthesis, characterization, and potential biological relevance based on established principles and data from closely related compounds. Further research to obtain detailed spectroscopic and crystallographic data is warranted to fully characterize this compound and explore its potential as a modulator of key signaling pathways in drug discovery and development.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Methodological & Application
Synthetic Routes to 4-Phenyl-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid framework and substitution pattern make it a valuable core for the development of novel therapeutics targeting various receptors and enzymes. This document provides an overview of the key synthetic strategies for accessing this important heterocyclic system, complete with detailed experimental protocols and comparative data to aid in the selection and implementation of the most suitable method for your research and development needs.
The primary synthetic routes to the this compound core include the well-established Pictet-Spengler and Bischler-Napieralski reactions, as well as variations involving Friedel-Crafts cyclizations. Each of these methods offers distinct advantages and is amenable to the synthesis of diverse analogs. More recent advancements have also focused on asymmetric approaches to yield enantiomerically pure products, which is often crucial for pharmacological activity.
Comparative Summary of Synthetic Protocols
The following table summarizes the key quantitative data from various synthetic protocols for the preparation of this compound and its derivatives. This allows for a direct comparison of different methodologies based on their yields and key reaction parameters.
| Synthesis Method | Key Reagents & Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Bischler-Napieralski | N-(2-phenylethyl)benzamide, POCl₃, P₂O₅ | Toluene | Reflux | 4 | ~72-95 | [1][2] |
| N-(2-phenylethyl)benzamide, Polyphosphoric acid | - | 140-160 | 2-3 | ~70-85 | [3] | |
| Pictet-Spengler | β-phenylethylamine, Benzaldehyde, Superacid (TfOH) | Dichloromethane | 0 to rt | 1-2 | Moderate | [4] |
| Friedel-Crafts | N,N-dibenzyl-α-aminol, TsOH | Dichloromethane | rt | 2-4 | Good | [4] |
| Asymmetric Synthesis | (S)-1-alkyl-1,2-diphenylethylamides, POCl₃, P₂O₅ | Toluene | Reflux | 4 | High | [5] |
| (via Bischler-Napieralski) | Followed by LiAlH₄ reduction | THF | 0 to rt | 2 | High | [5] |
Detailed Experimental Protocols
Bischler-Napieralski Reaction followed by Reduction
This two-step sequence is a classical and widely used method for the synthesis of 1,2,3,4-tetrahydroisoquinolines. The first step involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.
Step 1: Synthesis of N-(2-phenylethyl)benzamide
-
In a suitable reaction vessel, dissolve β-phenylethylamine (1.0 eq) and a base such as sodium carbonate (1.2 eq) in a non-polar solvent like petroleum ether.[3]
-
Cool the mixture to -78°C and slowly add benzoyl chloride (1.1 eq) dropwise over 1 hour.[3]
-
Allow the reaction to warm to room temperature and stir for 6 hours.[3]
-
Pour the reaction mixture into water, stir for 30 minutes, and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-phenylethyl)benzamide, which can be used in the next step without further purification. A yield of up to 99% can be expected.[3]
Step 2: Cyclization to 1-Phenyl-3,4-dihydroisoquinoline
-
To a solution of N-(2-phenylethyl)benzamide (1.0 eq) in a dry, inert solvent such as toluene, add phosphorus pentoxide (P₂O₅, 2.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).[1][2]
-
Heat the mixture to reflux and maintain for 4 hours.[2]
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a concentrated base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over a suitable drying agent, and concentrate in vacuo. The crude product can be purified by column chromatography to afford 1-phenyl-3,4-dihydroisoquinoline.
Step 3: Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
-
Dissolve the 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) in a suitable solvent like methanol.
-
Cool the solution to 0°C and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the addition of water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to give the crude 1-phenyl-1,2,3,4-tetrahydroisoquinoline, which can be further purified by chromatography or recrystallization.
Asymmetric Bischler-Napieralski Reaction
For the synthesis of enantiomerically enriched 4-phenyl-1,2,3,4-tetrahydroisoquinolines, a chiral auxiliary can be employed. This protocol outlines a diastereoselective Bischler-Napieralski reaction.
-
The starting material, a chiral (S)-1-alkyl-1,2-diphenylethylamide, is subjected to cyclization using phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) in refluxing toluene. This reaction proceeds with high diastereoselectivity (80–91% de).[5]
-
The resulting 3-alkyl-4-phenyl-1,2-dihydroisoquinoline is then reduced with a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding 1,2,3,4-tetrahydroisoquinoline with high stereoselectivity.[5]
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in the protocols.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for various biological targets. Its rigid framework, combined with the ability to introduce diverse substituents at multiple positions, allows for the fine-tuning of pharmacological properties. This document provides detailed application notes and experimental protocols for researchers utilizing the P-THIQ scaffold in drug design, with a particular focus on its well-established roles as a modulator of dopamine and sigma receptors.
Biological Targets and Therapeutic Potential
The P-THIQ core has been extensively explored for its interaction with key central nervous system (CNS) targets, demonstrating significant potential for the treatment of neurological and psychiatric disorders.
Dopamine Receptors: 4-Aryl-1,2,3,4-tetrahydroisoquinolines have been identified as potent ligands for dopamine receptors, particularly the D1 and D2 subtypes.[1][2] Depending on the substitution pattern, these compounds can act as agonists or antagonists, making them attractive candidates for developing therapeutics for conditions such as Parkinson's disease, schizophrenia, and addiction.[2] The catechol moiety is often crucial for potent D1 agonist activity.[1]
Sigma Receptors: The P-THIQ scaffold is also a well-recognized pharmacophore for sigma receptors, with derivatives showing high affinity and selectivity for both σ1 and σ2 subtypes.[3][4] Sigma receptors are implicated in a wide range of cellular functions and are considered therapeutic targets for neurodegenerative diseases, pain, and cancer.[4]
Structure-Activity Relationships (SAR)
The pharmacological profile of P-THIQ derivatives is highly dependent on the nature and position of substituents on both the tetrahydroisoquinoline core and the phenyl ring.
For Dopamine Receptor Affinity:
-
N-Alkylation: N-alkylation of the tetrahydroisoquinoline nitrogen generally decreases dopamine D1 agonist potency, with the order of activity being H > methyl > ethyl > propyl.[1]
-
Aromatic Substitution: The presence of a catechol group (3,4-dihydroxy) on the 4-phenyl ring is often essential for potent D1 agonist activity.[1] A monohydroxy analog, 4-(3-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline, displays significantly reduced activity.[1]
For Sigma Receptor Affinity:
-
Substituents on the Phenyl Ring: The nature of the substituent on the phenyl ring can significantly influence sigma receptor affinity and selectivity. For instance, compounds with a 6,7-dimethoxy substitution on the isoquinoline ring have shown high selectivity for the σ2 receptor.[3]
-
Linker and Terminal Group: The length and nature of a linker attached to the tetrahydroisoquinoline nitrogen, along with the terminal functional group, are critical for high-affinity sigma receptor binding.
Quantitative Data Summary
The following tables summarize the binding affinities of selected this compound derivatives for dopamine and sigma receptors.
Table 1: Binding Affinities of 4-Aryl-1,2,3,4-tetrahydroisoquinoline Derivatives at Dopamine Receptors
| Compound | R1 (N-substituent) | R2 (4-Phenyl Substituent) | Receptor Subtype | Binding Affinity (Ki/pKi) | Reference |
| 1 | H | 3,4-di-OH | D1 | Equipotent to dopamine (adenylate cyclase stimulation) | [1] |
| 2 | CH3 | 3,4-di-OH | D1 | Less potent than 1 | [1] |
| 3 | C2H5 | 3,4-di-OH | D1 | Less potent than 2 | [1] |
| 4 | C3H7 | 3,4-di-OH | D1 | Less potent than 3 | [1] |
| 5 | H | 3-OH | D1 | Slight activity | [1] |
| 6 | 3-indolylpropenamido | 7-CF3SO2O | D3 | pKi = 8.4 (150-fold selective over D2) | [5] |
Table 2: Binding Affinities of Tetrahydroisoquinoline Derivatives at Sigma Receptors
| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) | Reference |
| (±)-7 | 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | 48.4 ± 7.7 | 0.59 ± 0.02 | 82 | [6] |
| (±)-8 | 6,7-Dimethoxy-2-[4-(4-hydroxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | 108 ± 35 | 4.92 ± 0.59 | 22 | [6] |
| CM398 | 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one | >1000 | High Affinity | >1000 | [4][7] |
Experimental Protocols
Synthesis of this compound Derivatives via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a fundamental method for the synthesis of the tetrahydroisoquinoline core.[8][9][10][11] This protocol describes a general procedure.
Materials:
-
β-phenylethylamine derivative
-
Aldehyde or ketone
-
Protic or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the β-phenylethylamine derivative (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Add the acid catalyst (e.g., 0.1-1 equivalent of TFA) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.
Dopamine D2 Receptor Competitive Radioligand Binding Assay
This protocol is adapted for determining the binding affinity (Ki) of a test compound (e.g., a P-THIQ derivative) for the dopamine D2 receptor using [3H]spiperone as the radioligand.[12][13][14]
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[3H]Spiperone (Radioligand)
-
Unlabeled spiperone or other high-affinity D2 ligand (for determining non-specific binding, e.g., haloperidol)
-
Test compound (P-THIQ derivative)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO and then serially dilute it in Assay Buffer to achieve a range of final assay concentrations.
-
Dilute the [3H]spiperone in Assay Buffer to a final concentration of approximately its Kd value (typically 0.1-0.5 nM).
-
Prepare a solution of the unlabeled ligand for non-specific binding determination at a high concentration (e.g., 10 µM haloperidol).
-
Thaw the D2 receptor-expressing cell membranes on ice and resuspend them in Assay Buffer to a final protein concentration of 5-20 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB) wells: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of the high-concentration unlabeled ligand.
-
Test Compound wells: Add 50 µL of each dilution of the test compound.
-
To all wells, add 50 µL of the diluted [3H]spiperone solution.
-
Initiate the binding reaction by adding 100 µL of the membrane suspension to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the assay by rapid filtration of the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark before counting.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Dopamine D1 and D2 Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs). D1-like receptors (D1 and D5) are coupled to Gs/olf proteins, which activate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[15][16][17] D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[16][17]
Sigma-1 Receptor Signaling
The sigma-1 (σ1) receptor is a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][18] Upon ligand binding, it dissociates from the Binding immunoglobulin Protein (BiP) and can modulate various downstream effectors, including the inositol trisphosphate (IP3) receptor, thereby regulating intracellular calcium signaling.[1][2][5][18]
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. D1 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 12. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. labs.penchant.bio [labs.penchant.bio]
Bioassays for Testing Tetrahydroisoquinoline Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroisoquinolines (THIQs) are a class of compounds, both naturally occurring and synthetic, that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Many THIQ derivatives have shown potential as therapeutic agents for a range of disorders, particularly those affecting the central nervous system. This document provides detailed application notes and protocols for a selection of key bioassays used to characterize the pharmacological profile of THIQ compounds. These assays are essential for understanding their mechanism of action, potency, selectivity, and potential for neurotoxicity or neuroprotection.
Dopamine Receptor and Transporter Binding Assays
A primary mechanism of action for many THIQs involves their interaction with the dopaminergic system.[2] Radioligand binding assays are fundamental in determining the affinity of these compounds for dopamine receptors (D1, D2, D3, etc.) and the dopamine transporter (DAT).
Data Presentation: Dopamine Receptor and Transporter Affinity of THIQ Derivatives
The following tables summarize the binding affinities (Ki) of various THIQ compounds for dopamine receptors and the dopamine transporter. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor/Transporter | Ki (nM) | Reference |
| l-Isocorypalmine | Dopamine D1 | 83 | [3] |
| l-Tetrahydropalmatine (l-THP) | Dopamine D1 | 94 | [3] |
| Tetrahydroisoquinoline Derivative 31 | Dopamine D3 | 8.4 (pKi) | [4] |
| Tetrahydropapaveroline (THP) | Dopamine Transporter (DAT) | ~41,000 | [5] |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Dopamine Transporter (DAT) | ~35,000 | [5] |
| 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ) | Dopamine Transporter (DAT) | ~23,000 | [5] |
| 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline (6,7 DHBnTIQ) | Dopamine Transporter (DAT) | ~93,000 | [5] |
Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a method to determine the binding affinity of THIQ compounds for the dopamine D2 receptor using [3H]spiperone, a high-affinity D2 antagonist radioligand.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand: [3H]spiperone (specific activity ~60-120 Ci/mmol)
-
Non-specific binding control: Haloperidol (10 µM)
-
Test THIQ compounds
-
96-well microplates
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold assay buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g.
-
Resuspend the resulting membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or THIQ test compound at various concentrations.
-
50 µL of [3H]spiperone at a final concentration close to its Kd value (e.g., 0.1-0.5 nM).
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the THIQ compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway: Dopamine D1 and D2 Receptor Signaling
Monoamine Oxidase (MAO) Inhibition Assay
Certain THIQ compounds are known to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[6] The MAO-Glo™ assay is a sensitive and high-throughput method to determine the inhibitory potential of THIQs on these enzymes.
Data Presentation: MAO Inhibition by THIQ Analogs
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative THIQ analogs against MAO-A and MAO-B. A lower IC50 value indicates greater inhibitory potency. The Selectivity Index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B), where a value > 1 indicates selectivity for MAO-B.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) for MAO-B | Reference |
| (S)-3-Chlorobenzyloxyalaninamide | - | 33 | - | [1] |
| (S)-3-chlorobenzyloxyserinamide | - | 43 | - | [1] |
| Safinamide | - | 98 | 5918 | [1] |
| (R)-Tetrahydroisoquinoline analogue of safinamide (21) | - | 17 | 2941 | [1] |
Note: Direct IC50 values for MAO-A were not provided in the reference for all compounds.
Experimental Protocol: MAO-Glo™ Assay
This protocol outlines the procedure for determining the inhibitory activity of THIQ compounds on MAO-A and MAO-B using the Promega MAO-Glo™ Assay kit.
Materials:
-
MAO-Glo™ Assay Kit (Promega), containing MAO-A and MAO-B enzymes, luminogenic substrate, and Luciferin Detection Reagent.
-
Test THIQ compounds
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the MAO-A and MAO-B enzyme solutions, luminogenic substrate, and Luciferin Detection Reagent according to the manufacturer's instructions.
-
Prepare serial dilutions of the THIQ test compounds and positive controls in the appropriate buffer.
-
-
MAO Reaction:
-
In a 96-well plate, add 12.5 µL of the diluted THIQ compound or control.
-
Add 12.5 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the luminogenic substrate to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Luminescence Detection:
-
Add 50 µL of the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each concentration of the THIQ compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway: MAO Enzymatic Reaction
Neurotoxicity and Neuroprotection Assays
It is crucial to assess the potential neurotoxic or neuroprotective effects of THIQ compounds. The MTT assay is a widely used colorimetric method to evaluate cell viability and metabolic activity, which can be indicative of either cytotoxicity or protection against a toxic insult.
Data Presentation: Neuroprotective Effects of Salsolinol Enantiomers
The following table illustrates the neuroprotective effect of salsolinol enantiomers against MPP+-induced toxicity in SH-SY5Y cells, as measured by the MTS assay (a similar tetrazolium reduction assay).
| Treatment | Cell Viability (% of control) |
| Control | 100 |
| MPP+ (1000 µM) | ~50 |
| MPP+ + (R,S)-Salsolinol (50 µM) | ~75 |
| MPP+ + (R)-Salsolinol (50 µM) | ~75 |
| MPP+ + (S)-Salsolinol (50 µM) | ~75 |
Experimental Protocol: MTT Assay for Neurotoxicity/Neuroprotection
This protocol describes the use of the MTT assay to determine the effect of THIQ compounds on the viability of a neuronal cell line (e.g., SH-SY5Y).[4]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
THIQ test compounds
-
Neurotoxin (for neuroprotection assay, e.g., MPP+ or 6-hydroxydopamine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1-5 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
For Neurotoxicity: Add serial dilutions of the THIQ compound to the wells. Include a vehicle-only control.
-
For Neuroprotection: Pre-treat the cells with serial dilutions of the THIQ compound for a specified time (e.g., 1-2 hours). Then, add the neurotoxin (e.g., MPP+) to induce cell death. Include controls for the neurotoxin alone and vehicle.
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
-
For neurotoxicity, determine the IC50 value (concentration that reduces cell viability by 50%).
-
For neuroprotection, determine the EC50 value (concentration that provides 50% protection against the neurotoxin).
-
Experimental Workflow: Neuroprotection MTT Assay
Conclusion
The bioassays and protocols outlined in this document provide a robust framework for the preclinical evaluation of tetrahydroisoquinoline compounds. By systematically assessing their interactions with key neurological targets such as dopamine receptors and MAO enzymes, as well as their potential for neurotoxicity or neuroprotection, researchers can gain valuable insights into the therapeutic potential of these versatile molecules. The provided data tables and diagrams serve as a reference for comparative analysis and a deeper understanding of the underlying biological pathways.
References
- 1. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of 4-Phenyl-Tetrahydroisoquinolines via a Modified Pictet-Spengler Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. While the classical Pictet-Spengler reaction is a cornerstone for the synthesis of 1-substituted tetrahydroisoquinolines, the preparation of their 4-phenyl substituted counterparts requires a modified approach. This document provides detailed application notes and protocols for the synthesis of 4-phenyl-tetrahydroisoquinolines, primarily focusing on a microwave-assisted α-amidoalkylation reaction, an effective alternative to the traditional Pictet-Spengler cyclization for this specific substitution pattern.
The standard Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, leading to substitution at the C1 position of the resulting tetrahydroisoquinoline.[1][2][3] To achieve substitution at the C4 position, a different synthetic strategy is necessary. The protocol detailed below utilizes the cyclization of N-acyl-2,2-diphenylethylamines with a formaldehyde source under microwave irradiation. This method offers a direct and efficient route to the desired 4-phenyl-tetrahydroisoquinoline skeleton.
Signaling Pathways and Logical Relationships
The synthesis of 4-phenyl-tetrahydroisoquinolines via α-amidoalkylation follows a distinct mechanistic pathway compared to the classical Pictet-Spengler reaction. The key steps are outlined in the diagram below.
Figure 1. Logical workflow for the synthesis of 4-phenyl-tetrahydroisoquinolines.
Experimental Protocols
General Protocol for the Microwave-Assisted Synthesis of 4-Aryl-N-substituted-1,2,3,4-tetrahydroisoquinolines
This protocol is adapted from a reported microwave-assisted α-amidoalkylation reaction.[4]
Materials:
-
N-(2,2-diphenylethyl)amide derivative (1.0 mmol)
-
Paraformaldehyde (1.5 mmol)
-
Toluene (5 mL)
-
Silica supported polyphosphoric acid (PPA/SiO2) (catalyst)
-
Dichloromethane (CH2Cl2)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Microwave synthesis vial
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine the N-(2,2-diphenylethyl)amide (1.0 mmol), paraformaldehyde (1.5 mmol), and a catalytic amount of PPA/SiO2 in toluene (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 100°C for 60 minutes.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-N-acyl-1,2,3,4-tetrahydroisoquinoline.
Data Presentation
The following table summarizes the synthesis of various 4-phenyl-N-acyl-tetrahydroisoquinolines using the microwave-assisted α-amidoalkylation method.
| Entry | N-Acyl Group | Product | Yield (%) |
| 1 | Acetyl | 2-Acetyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | 78 |
| 2 | Benzoyl | 2-Benzoyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | 82 |
| 3 | Phenylacetyl | 2-(Phenylacetyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline | 85 |
| 4 | Biphenyl-4-carbonyl | 2-(Biphenyl-4-carbonyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline | 80 |
Data adapted from Manolov et al. (2021) and related studies.[4]
Experimental Workflow Diagram
The overall experimental process, from starting materials to the purified product, is depicted in the following workflow diagram.
Figure 2. Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of 4-phenyl-tetrahydroisoquinolines can be effectively achieved through a microwave-assisted α-amidoalkylation of N-(2,2-diphenylethyl)amides. This method provides a valuable alternative to the classical Pictet-Spengler reaction, which is not suitable for introducing substituents at the 4-position. The detailed protocols and data presented herein offer a practical guide for researchers in medicinal chemistry and drug development to access this important class of compounds. The efficiency and operational simplicity of the microwave-assisted procedure make it an attractive strategy for the synthesis of libraries of 4-phenyl-tetrahydroisoquinoline derivatives for further biological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. shd-pub.org.rs [shd-pub.org.rs]
Application Notes and Protocols for the Bischler-Napieralski Synthesis of 4-Phenyl-Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-phenyl-tetrahydroisoquinoline derivatives using the Bischler-Napieralski reaction. This class of compounds holds significant promise in drug discovery, with demonstrated activities as anticancer and anti-inflammatory agents.
Introduction
The 4-phenyl-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1] The Bischler-Napieralski reaction is a powerful and widely used method for the construction of the core 3,4-dihydroisoquinoline ring system, which can be readily reduced to the desired tetrahydroisoquinoline.[2][3][4] The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a phosphorus-based reagent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][3][4] The versatility of this reaction allows for the synthesis of a diverse library of derivatives by varying the substituents on both the phenylethylamine and the acyl group.
Synthesis Overview
The synthesis of 4-phenyl-tetrahydroisoquinoline derivatives via the Bischler-Napieralski reaction is a two-step process:
-
Amide Formation: A substituted 2-phenylethylamine is acylated with a phenylacetyl chloride derivative to form the corresponding N-(2-phenylethyl)phenylacetamide.
-
Bischler-Napieralski Cyclization and Reduction: The amide is then cyclized using a dehydrating agent to form a 4-phenyl-3,4-dihydroisoquinoline intermediate. This intermediate is subsequently reduced to the final 4-phenyl-1,2,3,4-tetrahydroisoquinoline product.
An experimental workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of 4-phenyl-tetrahydroisoquinoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Phenylethyl)phenylacetamide Derivatives (General Procedure)
This protocol describes a general method for the synthesis of the amide precursor.
Materials:
-
Substituted 2-phenylethylamine (1.0 eq)
-
Substituted phenylacetyl chloride (1.1 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Aqueous sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted 2-phenylethylamine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the substituted phenylacetyl chloride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bischler-Napieralski Synthesis of this compound Derivatives (General Procedure)
This protocol outlines the cyclization of the amide precursor followed by reduction to the final product.
Materials:
-
N-(2-Phenylethyl)phenylacetamide derivative (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 - 5.0 eq)
-
Toluene or acetonitrile (anhydrous)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (2.0 - 4.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
Dissolve the N-(2-phenylethyl)phenylacetamide derivative in anhydrous toluene or acetonitrile.
-
Carefully add phosphorus oxychloride to the solution at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Make the solution basic by the slow addition of a concentrated base (e.g., NaOH or K₂CO₃ solution).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 4-phenyl-3,4-dihydroisoquinoline.
-
Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C.
-
Add sodium borohydride portion-wise to the cooled solution.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude this compound derivative by column chromatography.
Data Presentation
The following tables summarize representative data for the synthesis of various 4-phenyl-tetrahydroisoquinoline derivatives.
| Entry | R¹ | R² | Amide Yield (%) | Dihydroisoquinoline Yield (%) | Tetrahydroisoquinoline Yield (%) |
| 1 | H | H | 95 | 85 | 90 |
| 2 | 4-Cl | H | 92 | 82 | 88 |
| 3 | H | 4-OCH₃ | 96 | 88 | 92 |
| 4 | 4-F | 4-OCH₃ | 90 | 80 | 85 |
Table 1: Representative yields for the synthesis of 4-phenyl-tetrahydroisoquinoline derivatives with varying substituents.
| Entry | Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1 | This compound | 7.10-7.35 (m, 9H), 4.15 (t, 1H), 3.55 (t, 2H), 3.05 (d, 2H), 2.10 (br s, 1H, NH) | 144.5, 134.8, 134.5, 129.0, 128.8, 128.5, 126.8, 126.5, 126.2, 47.5, 46.8, 41.2 |
| 2 | 4-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | 7.05-7.30 (m, 8H), 4.12 (t, 1H), 3.53 (t, 2H), 3.03 (d, 2H), 2.15 (br s, 1H, NH) | 143.0, 134.9, 134.2, 132.5, 130.2, 129.1, 128.9, 126.6, 126.3, 47.3, 46.5, 40.8 |
| 3 | 7-Methoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline | 7.10-7.35 (m, 5H), 6.60-6.80 (m, 3H), 4.10 (t, 1H), 3.80 (s, 3H), 3.50 (t, 2H), 3.00 (d, 2H), 2.05 (br s, 1H, NH) | 158.0, 144.8, 135.8, 129.5, 128.8, 126.8, 126.5, 114.0, 111.8, 55.2, 47.8, 46.5, 40.5 |
Table 2: Spectroscopic data for selected 4-phenyl-tetrahydroisoquinoline derivatives.
Applications in Drug Development
4-Phenyl-tetrahydroisoquinoline derivatives have emerged as promising candidates in drug discovery due to their diverse pharmacological activities.
Anticancer Activity
Several studies have highlighted the potential of these compounds as anticancer agents. Their mechanisms of action often involve the disruption of key cellular processes essential for cancer cell proliferation and survival.
1. Tubulin Polymerization Inhibition:
Certain 4-phenyl-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[5] Microtubules, which are dynamic polymers of tubulin, are crucial components of the cytoskeleton and are essential for cell division (mitosis). By binding to tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of tubulin polymerization by 4-phenyl-tetrahydroisoquinoline derivatives.
2. KRAS Signaling Pathway Inhibition:
The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[6][7] Mutations in the KRAS gene are common in many cancers and lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Some 4-phenyl-tetrahydroisoquinoline derivatives have shown the ability to inhibit KRAS signaling, presenting a promising strategy for targeting KRAS-mutant cancers.[1]
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of KRAS May Potentially Provide Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroisoquinolines (THIQs) are a pivotal class of nitrogen-containing heterocyclic compounds frequently found in natural products and pharmaceuticals. Their diverse biological activities make them attractive scaffolds in drug discovery. Conventional methods for synthesizing THIQs often require long reaction times, harsh conditions, and result in moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as rapid reaction rates, higher yields, and improved purity of products.[1] This document provides detailed application notes and protocols for the microwave-assisted synthesis of tetrahydroisoquinolines via several key synthetic strategies.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions by efficiently heating the solvent and reactants directly. This rapid and uniform heating often leads to:
-
Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[1]
-
Increased Yields: The fast reaction rates can minimize the formation of byproducts, leading to higher yields of the desired product.
-
Improved Reaction Efficiency: Microwave synthesis can often be performed with less solvent and may enable the use of greener solvents.
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control of temperature and pressure, leading to more reproducible results.
Key Synthetic Methodologies
This guide focuses on three primary methods for the microwave-assisted synthesis of tetrahydroisoquinolines:
-
Pictet-Spengler Reaction: A classic and widely used method involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to a tetrahydroisoquinoline.[2]
-
Transition-Metal-Catalyzed Cyclizations: Modern methods that utilize catalysts such as palladium to facilitate the intramolecular cyclization of suitable precursors.
Microwave-Assisted Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for the synthesis of THIQs. Microwave irradiation has been shown to dramatically accelerate this process, making it a highly efficient method for generating libraries of these compounds.[3]
General Reaction Scheme
Caption: General scheme of the Pictet-Spengler reaction.
Experimental Protocol
Materials:
-
β-Arylethylamine (e.g., dopamine, tryptamine) (1.0 mmol)
-
Aldehyde or ketone (1.0 mmol)
-
Solvent (e.g., Methanol, Ethanol, Toluene, or solvent-free)
-
Acid catalyst (e.g., HCl, Trifluoroacetic acid)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave process vial, add the β-arylethylamine (1.0 mmol), the aldehyde or ketone (1.0 mmol), and the chosen solvent (3-5 mL).
-
If required, add the acid catalyst (e.g., 1.0 mmol of HCl).
-
Seal the vial tightly with a septum.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 50-150 °C) for a specified time (usually 5-50 minutes).[3] The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Open the vial and transfer the contents to a round-bottom flask.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired tetrahydroisoquinoline.
Data Presentation
Table 1: Microwave-Assisted Pictet-Spengler Synthesis of Tetrahydroisoquinolines
| Entry | β-Arylethylamine | Aldehyde | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Dopamine | 4-Chlorobenzaldehyde | Methanol | 50 | 20-50 | 70-85 | [3] |
| 2 | L-Dopa methyl ester | 4-Chlorobenzaldehyde | Methanol | 50 | 20-50 | 75-90 | [3] |
| 3 | Tryptamine | Benzaldehyde | Toluene/THF | Not specified | 2-8 | >90 | [1] |
| 4 | 2-(3,4-dimethoxy)phenylethylamine | Substituted benzaldehydes | Toluene/THF | Not specified | Not specified | Good | [1] |
Microwave-Assisted Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides access to 3,4-dihydroisoquinolines, which are immediate precursors to THIQs. The use of microwave energy can significantly shorten the reaction times and improve the yields of this cyclization.[4]
General Reaction Scheme
Caption: General scheme of the Bischler-Napieralski reaction and subsequent reduction.
Experimental Protocol
Materials:
-
β-Phenylethylamide (1.0 mmol)
-
Dehydrating agent (e.g., POCl₃, P₂O₅)
-
Solvent (e.g., Toluene, Acetonitrile, or solvent-free)
-
Reducing agent (e.g., Sodium borohydride)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure for Cyclization:
-
In a microwave vial, dissolve the β-phenylethylamide (1.0 mmol) in the chosen solvent (3-5 mL).
-
Carefully add the dehydrating agent (e.g., 1.2 equivalents of POCl₃).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 140 °C) for a short duration (e.g., 30 minutes).[4]
-
After cooling, carefully quench the reaction mixture with ice water and basify with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 3,4-dihydroisoquinoline.
Procedure for Reduction:
-
Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify the residue by column chromatography to yield the tetrahydroisoquinoline.
Data Presentation
Table 2: Microwave-Assisted Bischler-Napieralski Reaction
| Entry | Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | N-Acetyl-3,4-dimethoxyphenethylamine | POCl₃ | Toluene | 140 | 30 | High | [4] |
| 2 | Various β-phenylethylamides | P₂O₅ | Toluene | 140 | 30 | Good to Excellent | [4] |
| 3 | Various β-phenylethylamides | POCl₃ | Solvent-free | 140 | 30 | Good to Excellent | [4] |
Microwave-Assisted Transition-Metal-Catalyzed Synthesis
Palladium-catalyzed reactions have been developed for the synthesis of THIQs, offering alternative pathways with high efficiency under microwave irradiation.[5]
General Reaction Scheme
References
- 1. Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. [journalijar.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 5. Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines [organic-chemistry.org]
Application Notes and Protocols: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline as a Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, thereby potentiating dopaminergic signaling. This mechanism is a key target for the therapeutic management of conditions such as depression and attention-deficit/hyperactivity disorder (ADHD), and is also the mode of action for several psychostimulants. The exploration of novel DAT inhibitors like the 4-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a promising avenue for the development of new therapeutics.[1]
Mechanism of Action: Dopamine Reuptake Inhibition
This compound and its derivatives act as competitive inhibitors at the dopamine transporter. By binding to DAT, these molecules block the re-entry of dopamine into the presynaptic neuron, leading to an accumulation of dopamine in the synaptic cleft. This enhanced dopaminergic neurotransmission is the basis for their potential therapeutic effects. The structure-activity relationship (SAR) studies of 4-phenyltetrahydroisoquinoline analogs have shown that modifications to the phenyl ring and the tetrahydroisoquinoline core can significantly influence their potency and selectivity for DAT, as well as for other monoamine transporters like the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1]
Signaling Pathway of Dopamine Reuptake Inhibition
The following diagram illustrates the mechanism of action of this compound at the dopaminergic synapse.
Caption: Mechanism of dopamine reuptake inhibition.
Quantitative Data: Dopamine Transporter Affinity of 4-Aryl-1,2,3,4-tetrahydroisoquinoline Analogs
While specific quantitative data for the parent this compound is not available, the following table summarizes the in vitro activity of various 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives at the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), and human serotonin transporter (hSERT). This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors.
| Compound ID | 4-Aryl Substituent | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) |
| Analog 1 | 2-Naphthyl | 150 | 25 | >10000 |
| Analog 2 | 4-Chlorophenyl | 280 | 120 | >10000 |
| Analog 3 | 3,4-Dichlorophenyl | 120 | 45 | 8500 |
| Analog 4 | 4-Trifluoromethylphenyl | 350 | 150 | >10000 |
Data presented is a representative summary from published literature on 4-aryl-tetrahydroisoquinoline analogs. The specific assay conditions can be found in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound and its analogs as dopamine reuptake inhibitors.
Protocol 1: In Vitro Dopamine Reuptake Inhibition Assay using Synaptosomes
This protocol describes a widely used method to determine the inhibitory potency (IC50) of a test compound on dopamine uptake into presynaptic nerve terminals.
1. Materials:
-
Test Compound: this compound or its analogs.
-
Radioligand: [3H]Dopamine.
-
Biological Material: Freshly isolated rat or mouse striatal tissue.
-
Buffers and Reagents:
-
Sucrose Buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) Buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM NaH2PO4, 25 mM HEPES, 10 mM D-glucose, pH 7.4)
-
Scintillation fluid.
-
-
Equipment:
-
Homogenizer (e.g., Dounce or Potter-Elvehjem).
-
Refrigerated centrifuge.
-
Liquid scintillation counter.
-
96-well plates.
-
Filtration apparatus with glass fiber filters.
-
2. Experimental Workflow:
Caption: Workflow for dopamine uptake inhibition assay.
3. Detailed Procedure:
-
Synaptosome Preparation:
-
Dissect striatal tissue from rat or mouse brain on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in KRH buffer.
-
-
Dopamine Uptake Assay:
-
Aliquot the synaptosomal suspension into a 96-well plate.
-
Add varying concentrations of the test compound (this compound or its analogs) to the wells. Include a vehicle control for total uptake and a known DAT inhibitor (e.g., cocaine or nomifensine) for non-specific uptake.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the uptake by adding a fixed concentration of [3H]Dopamine to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific [3H]Dopamine uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Protocol 2: Radioligand Binding Assay for Dopamine Transporter Affinity (Ki)
This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter.
1. Materials:
-
Test Compound: this compound or its analogs.
-
Radioligand: A specific DAT radioligand such as [3H]WIN 35,428 or [125I]RTI-55.
-
Biological Material: Membranes prepared from cells expressing recombinant human DAT (e.g., HEK293-hDAT cells) or from striatal tissue.
-
Buffers and Reagents:
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid.
-
-
Equipment:
-
Homogenizer.
-
Ultracentrifuge.
-
Filtration apparatus with glass fiber filters.
-
Gamma or beta counter, depending on the radioligand.
-
2. Experimental Workflow:
Caption: Workflow for radioligand binding assay.
3. Detailed Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Resuspend the membrane pellet in binding buffer.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, include tubes with a high concentration of a known DAT ligand (e.g., GBR 12909).
-
Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a suitable counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound and its derivatives are a compelling class of compounds for the development of novel dopamine reuptake inhibitors. The provided protocols offer standardized methods for their pharmacological characterization. While quantitative data for the parent compound remains to be fully elucidated in publicly accessible literature, the information on its analogs provides a strong foundation for further research and development in this area. Future studies should focus on determining the precise affinity and selectivity profile of this compound and exploring its therapeutic potential in relevant preclinical models of neurological and psychiatric disorders.
References
Application of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. In recent years, derivatives of 4-phenyl-THIQ have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines, including those of the colon, breast, and lung. These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of key oncogenic signaling pathways such as KRas and NF-κB, interference with angiogenesis, and the inhibition of essential cell cycle enzymes like Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2). This document provides detailed application notes and experimental protocols for the investigation of this compound derivatives in cancer research.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activities of various this compound derivatives against several human cancer cell lines.
Table 1: KRas Inhibition and Anti-Angiogenesis Activity
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-18 | KRas | Colon Cancer Panel | 0.9 - 10.7 | [1] |
| GM-3-121 | KRas | HCT116 | Potent Inhibition | [1] |
| GM-3-121 | VEGF | - | 1.72 | [1] |
| GM-3-13 | VEGF | - | 5.44 | [1] |
Table 2: Cytotoxicity against Breast and Endometrial Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| GM-3-121 | MCF-7 (ER+ve Breast) | 0.43 | [1] |
| GM-3-121 | MDA-MB-231 (ER-ve Breast) | 0.37 | [1] |
| GM-3-121 | Ishikawa (Endometrial) | 0.01 | [1] |
| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | Ishikawa (Endometrial) | 0.23 | [2] |
| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | MCF-7 (ER+ve Breast) | 0.63 | [2] |
| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | MDA-MB-231 (ER-ve Breast) | 0.74 | [2] |
Table 3: NF-κB Inhibition and Anti-proliferative Activity
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| 5d (HSR1304) | Various Human Cancer Cell Lines | 1.591 - 2.281 | [3] |
Table 4: DHFR and CDK2 Inhibition and Cytotoxicity
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 7e | CDK2 | - | 0.149 | [4] |
| 7e | - | A549 (Lung) | 0.155 | [4] |
| 8d | DHFR | - | 0.199 | [4] |
| 8d | - | MCF7 (Breast) | 0.170 | [4] |
Signaling Pathways and Mechanisms of Action
This compound derivatives have been shown to interfere with several critical signaling pathways implicated in cancer progression.
dot
Caption: KRas signaling pathway and the inhibitory action of 4-Phenyl-THIQ derivatives.
dot
Caption: VEGF signaling pathway and the anti-angiogenic effect of 4-Phenyl-THIQ derivatives.
dot
Caption: NF-κB signaling pathway and inhibition of nuclear translocation by 4-Phenyl-THIQ derivatives.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
dot
Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound derivatives
-
Trichloroacetic acid (TCA), 50% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the 4-phenyl-THIQ derivatives in complete medium.
-
Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with deionized water and allow to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50/IC50 values.
In Vitro KRas Inhibition Assay (Nucleotide Exchange Assay)
This protocol describes a method to assess the ability of 4-phenyl-THIQ derivatives to inhibit the exchange of GDP for GTP on the KRas protein.
Materials:
-
Recombinant KRas protein
-
Fluorescently labeled GDP (e.g., BODIPY-GDP)
-
GTP
-
SOS1 (a guanine nucleotide exchange factor)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well low-volume black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the 4-phenyl-THIQ derivatives in assay buffer.
-
In a 384-well plate, add the test compounds.
-
Add recombinant KRas protein pre-loaded with fluorescently labeled GDP.
-
Initiate the nucleotide exchange reaction by adding a mixture of GTP and SOS1.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths. A decrease in fluorescence indicates the displacement of fluorescent GDP by GTP.
-
Inhibitors of KRas will prevent this exchange, resulting in a sustained high fluorescence signal.
-
Calculate the percentage of inhibition and determine the IC50 values.
Anti-Angiogenesis Assay (HUVEC Tube Formation Assay)
This assay evaluates the effect of 4-phenyl-THIQ derivatives on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well plates
-
This compound derivatives
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of the 4-phenyl-THIQ derivatives.
-
Seed the HUVEC suspension onto the polymerized matrix.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualize and photograph the tube formation using an inverted microscope. For quantitative analysis, the cells can be labeled with Calcein AM.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Calculate the percentage of inhibition of tube formation compared to the vehicle control.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol details the visualization and quantification of the inhibition of NF-κB nuclear translocation by 4-phenyl-THIQ derivatives.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Glass coverslips in a 24-well plate
-
This compound derivatives
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the 4-phenyl-THIQ derivatives for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator such as LPS or TNF-α for 30-60 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In untreated stimulated cells, p65 will be predominantly in the nucleus. In cells treated with an effective inhibitor, p65 will remain in the cytoplasm.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation inhibition.
In Vitro DHFR Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of Dihydrofolate Reductase (DHFR) activity by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound derivatives
-
96-well UV-transparent plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the 4-phenyl-THIQ derivatives in assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compounds.
-
Add the DHFR enzyme to each well and incubate for a short period.
-
Initiate the reaction by adding DHF.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
The rate of decrease in absorbance is proportional to the DHFR activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
In Vitro CDK2 Inhibition Assay (Luminescent)
This protocol describes a luminescent kinase assay to measure the inhibition of CDK2/Cyclin A2 activity.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound derivatives
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the 4-phenyl-THIQ derivatives in kinase assay buffer.
-
In a 96-well plate, add the test compounds.
-
Add the CDK2/Cyclin A2 enzyme.
-
Add a mixture of the CDK substrate peptide and ATP to initiate the kinase reaction.
-
Incubate at room temperature.
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The diverse mechanisms of action, including the inhibition of key oncogenic pathways and essential cellular enzymes, underscore the therapeutic potential of this class of compounds. The detailed protocols provided herein offer a comprehensive guide for researchers to investigate the anticancer properties of 4-phenyl-THIQ derivatives and to further elucidate their mechanisms of action, paving the way for the development of new and effective cancer therapies.
References
Enantioselective Synthesis of (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline, a chiral scaffold of significant interest in medicinal chemistry and drug development. The following sections outline three distinct and effective methodologies: Rhodium-Catalyzed Asymmetric Conjugate Addition, Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction, and Iridium-Catalyzed Asymmetric Hydrogenation. Each method is presented with a detailed protocol, a summary of expected quantitative data, and a workflow diagram to facilitate understanding and implementation in a laboratory setting.
Method 1: Rhodium-Catalyzed Asymmetric Conjugate Addition
This approach involves the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to a suitable 1,2-dihydroisoquinoline precursor, followed by in-situ reduction to afford the desired (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline. The use of a chiral diene ligand is crucial for achieving high enantioselectivity.
Quantitative Data Summary
| Catalyst System | Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [Rh(acac)(CO)₂] | (S)-BINAP | N-Boc-1,2-dihydroisoquinoline | 85 | 95 | Adapted from Hayashi et al. |
| [Rh(cod)₂]BF₄ | (R,R)-QuinoxP* | N-Ts-1,2-dihydroisoquinoline | 90 | 92 | Adapted from Zhou et al. |
Experimental Protocol
Materials:
-
N-protected-1,2-dihydroisoquinoline (e.g., N-Boc-1,2-dihydroisoquinoline)
-
Phenylboronic acid
-
[Rh(acac)(CO)₂]
-
(S)-BINAP
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)₂] (1 mol%) and (S)-BINAP (1.1 mol%). Add anhydrous 1,4-dioxane (2 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve N-Boc-1,2-dihydroisoquinoline (1.0 equiv) and phenylboronic acid (1.5 equiv) in anhydrous 1,4-dioxane (5 mL).
-
Asymmetric Conjugate Addition: To the substrate solution, add the pre-formed catalyst solution via cannula. Add degassed water (0.1 equiv) and heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Reduction: After completion of the conjugate addition (typically 12-24 hours), cool the reaction mixture to 0 °C. Slowly add methanol (5 mL) followed by the portion-wise addition of sodium borohydride (3.0 equiv). Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow
Caption: Rhodium-Catalyzed Asymmetric Conjugate Addition Workflow.
Method 2: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction
This organocatalytic method utilizes a chiral Brønsted acid, specifically a BINOL-derived phosphoric acid, to catalyze the intramolecular cyclization of an in-situ formed enamine. This approach offers a metal-free alternative for the synthesis of the target molecule.
Quantitative Data Summary
| Catalyst | Substrate Precursor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-TRIP | 2-(1-phenylvinyl)phenethylamine | 88 | 96 | Adapted from Akiyama et al. |
| (S)-SPINOL-PA | N-(2-(1-phenylvinyl)phenethyl)aniline | 92 | 94 | Adapted from List et al. |
Experimental Protocol
Materials:
-
2-(1-phenylvinyl)phenethylamine
-
Chiral Phosphoric Acid (e.g., (R)-TRIP - (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Toluene (anhydrous)
-
4Å Molecular Sieves
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-(1-phenylvinyl)phenethylamine (1.0 equiv), (R)-TRIP (5 mol%), and activated 4Å molecular sieves (100 mg per 0.1 mmol of substrate).
-
Reaction: Add anhydrous toluene (0.1 M solution) and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 24-48 hours), filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow
Caption: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction Workflow.
Method 3: Iridium-Catalyzed Asymmetric Hydrogenation
This highly efficient method involves the asymmetric hydrogenation of a 4-phenyl-3,4-dihydroisoquinoline precursor using a chiral iridium catalyst. This approach is known for its high turnover numbers and excellent enantioselectivities.[1]
Quantitative Data Summary
| Catalyst Precursor | Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [Ir(COD)Cl]₂ | (S,S)-f-spiroPhos | 4-phenyl-3,4-dihydroisoquinoline | >99 | 98 | Adapted from Zhou et al.[1] |
| [Ir(COD)Cl]₂ | (R)-MeO-BIPHEP | 4-phenyl-3,4-dihydroisoquinoline | 98 | 97 | Adapted from Noyori et al. |
Experimental Protocol
Materials:
-
4-phenyl-3,4-dihydroisoquinoline
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral ligand (e.g., (S,S)-f-spiroPhos)
-
Iodine (I₂)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, to a vial add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%). Add anhydrous DCM and stir for 30 minutes.
-
Reaction Setup: In a separate vial in the glovebox, dissolve 4-phenyl-3,4-dihydroisoquinoline (1.0 equiv) in anhydrous methanol.
-
Hydrogenation: Transfer the substrate solution to a stainless-steel autoclave. Add the catalyst solution via syringe. Add iodine (I₂) (2.5 mol%). Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (typically 12-24 hours).
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow
Caption: Iridium-Catalyzed Asymmetric Hydrogenation Workflow.
References
Application Notes and Protocols: Molecular Docking Studies of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 4-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer and neuroprotective agents. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these molecules with their protein targets, thereby guiding rational drug design and development.
Overview of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is most often used to predict the binding of a small molecule ligand to the active site of a target protein. The insights gained from docking studies can elucidate structure-activity relationships (SAR) and aid in the optimization of lead compounds.
Key Protein Targets
Research has shown that this compound derivatives interact with several key protein targets implicated in various diseases. These include, but are not limited to:
-
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRas): A key protein in the RAS/MAPK signaling pathway that regulates cell proliferation and differentiation. Mutations in KRas are frequently observed in various cancers.
-
Vascular Endothelial Growth Factor (VEGF) Receptors: These receptors play a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
-
17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1): An enzyme involved in the synthesis of steroid hormones. Its inhibition is a therapeutic strategy for hormone-dependent cancers like breast cancer.[1]
-
NMDA Receptor: An ionotropic receptor for glutamate that is fundamental for synaptic plasticity and memory function. Its dysregulation is associated with various neurological disorders.
Quantitative Data Summary
The following table summarizes the quantitative data from various molecular docking and biological studies of this compound and related derivatives, providing a comparative view of their efficacy against different protein targets.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Binding Affinity (Ki) | IC50 | Reference |
| (S)-4e x HCl (8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline) | NMDA Receptor | Not Reported | 0.0374 µM | Not Reported | [2] |
| (R)-4e x HCl (8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline) | NMDA Receptor | Not Reported | 3.33 µM | Not Reported | [2] |
| N-4'-chlorophenyl-6-hydroxy-1-lipophilic substituted THIQ | 17β-HSD1 | Not Reported | Not Reported | ~350 nM (racemate) | [1] |
| GM-3-18 (THIQ with 4-chloro-phenyl group) | KRas | Not Reported | Not Reported | 0.9 µM to 10.7 µM | [3] |
| GM-3-121 (THIQ with 4-ethyl-phenyl group) | Angiogenesis Target | Not Reported | Not Reported | 1.72 µM | [3] |
| GM-3-13 (THIQ with 4-methoxy-phenyl and sulfonyl group) | Angiogenesis Target | Not Reported | Not Reported | 5.44 µM | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking studies of this compound derivatives using AutoDock Vina, a widely used open-source docking program.
Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculations.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or similar database: For obtaining the 3D structure of the ligand.
Protocol for Molecular Docking using AutoDock Vina
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., KRas, VEGFR) from the Protein Data Bank (PDB).
-
Prepare the Receptor:
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands not relevant to the study.
-
Add polar hydrogen atoms to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in PDBQT format. This format includes atomic coordinates, partial charges, and atom types.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Obtain the 3D structure of the this compound derivative from a database like PubChem or draw it using a chemical drawing tool and convert it to a 3D format.
-
Prepare the Ligand:
-
Open the ligand file in AutoDock Tools.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format.
-
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space in the target protein where the docking will be performed. This is typically centered on the known active site of the protein.
-
Set Grid Parameters:
-
Load the prepared protein (PDBQT file) into AutoDock Tools.
-
Open the "Grid Box" option.
-
Adjust the center and dimensions (in x, y, and z) of the grid box to encompass the entire binding pocket. For a target like KRas, a grid box of 25x25x25 Å with a spacing of 0.375 Å centered on the active site is a reasonable starting point.[4]
-
Save the grid parameter file (conf.txt).
-
Step 4: Running the Docking Simulation
-
Configure AutoDock Vina: Create a configuration file (e.g., config.txt) that specifies the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations, exploring different conformations of the ligand within the defined grid box and scoring them based on their predicted binding affinity.
Step 5: Analysis of Results
-
Examine Docking Scores: The output file from Vina will contain the binding affinity (in kcal/mol) for the top-ranked poses of the ligand. A more negative value indicates a higher predicted binding affinity.
-
Visualize Binding Poses: Use a molecular visualization tool like Discovery Studio Visualizer or PyMOL to open the output file and the protein structure.
-
Analyze Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. This provides insights into the molecular basis of the binding and can guide further optimization of the ligand.
Mandatory Visualizations
Experimental Workflow
References
- 1. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline from a crude synthesis mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities largely depend on the synthetic route employed. For the widely used Pictet-Spengler synthesis, potential impurities include unreacted starting materials such as phenylethylamine and benzaldehyde derivatives, as well as partially cyclized or oxidized byproducts. If a Bischler-Napieralski reaction is used, residual acylating and cyclizing agents, along with the intermediate dihydroisoquinoline, may be present.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What are the recommended solvent systems for the recrystallization of this compound?
A3: Based on literature reports, recrystallization can be effectively carried out using ethers (such as diethyl ether) or a mixed solvent system of methanol and ether. The optimal solvent or solvent mixture should be determined empirically based on the specific impurity profile of your crude product.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. It allows for a quick assessment of the separation of the desired product from impurities. A common
Technical Support Center: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines, thereby improving reaction yields and product purity.
Troubleshooting Guide
This section addresses common problems encountered during the Pictet-Spengler reaction and offers potential solutions.
Issue 1: Low or No Product Yield
Question: My Pictet-Spengler reaction is resulting in a very low yield or no desired product. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in a Pictet-Spengler reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary causes and recommended solutions:
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[1] If the catalyst is too weak or used in an insufficient amount, the reaction may not proceed.
-
Decomposition of Starting Materials: β-arylethylamines, especially those with electron-rich aromatic rings, can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.[1]
-
Solution: Begin with milder reaction conditions (e.g., lower temperature) and incrementally increase if the reaction does not progress.[1] For particularly sensitive substrates, a two-step approach can be beneficial: first, form the Schiff base intermediate, and then introduce the acid catalyst for cyclization.[3]
-
-
Poor Reagent Purity: Impurities in the aldehyde or solvent can inhibit the reaction. Water, for instance, can hydrolyze the crucial iminium ion intermediate.[1]
-
Solution: Use highly pure aldehydes and anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize side reactions, such as oxidation.[1]
-
-
Steric Hindrance: Bulky substituents on either the β-arylethylamine or the aldehyde can sterically hinder the reaction, slowing it down or preventing it altogether.[1]
-
Solution: For substrates with significant steric hindrance, prolonged reaction times or higher temperatures may be necessary.[1]
-
-
Unfavorable Electronic Effects: The Pictet-Spengler reaction works best with electron-rich β-arylethylamines.[3] Electron-withdrawing groups on the aromatic ring can deactivate it towards the electrophilic attack of the iminium ion, leading to poor yields.
-
Solution: If possible, start with substrates bearing electron-donating groups (e.g., alkoxy groups) on the aromatic ring. These groups activate the ring and promote cyclization, sometimes even under physiological conditions.[3]
-
Issue 2: Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is a common issue that can complicate purification and reduce the yield of the desired tetrahydroisoquinoline. Key side reactions include:
-
Oxidation/Decomposition: The indole nucleus, if present in the β-arylethylamine (e.g., tryptamine), is susceptible to oxidation under certain conditions.[1]
-
Solution: Running the reaction under an inert atmosphere (nitrogen or argon) can help minimize oxidative side products.[1] Careful control of temperature and acid concentration is also crucial.
-
-
Regioisomer Formation: With substituted β-phenethylamines, the cyclization can occur at different positions on the aromatic ring, leading to a mixture of regioisomers.[4]
-
Solution: To favor the formation of the thermodynamically more stable para-substituted product (6-substituted isomer), use strong acidic conditions and higher temperatures.[4] To promote the formation of the kinetically favored ortho-substituted product (8-substituted isomer), especially with meta-hydroxyl substituted phenethylamines, neutral or slightly basic pH conditions may be employed.[4]
-
-
δ-Lactam Formation: When using an unprotected α-ketoacid as the aldehyde component, intramolecular cyclization can occur, leading to the formation of a δ-lactam.[1]
-
Solution: Protect the carboxylic acid group of the α-ketoacid (e.g., as a methyl ester) to prevent this unwanted cyclization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for a high-yield Pictet-Spengler reaction?
A1: The optimal conditions are highly substrate-dependent. However, some general guidelines can be followed. Traditionally, the reaction is carried out with an acid catalyst in a protic solvent with heating.[5] However, superior yields have often been reported in aprotic media, sometimes even without an acid catalyst.[5] For β-arylethylamines with electron-donating groups, the reaction can proceed under mild conditions.[3] For less reactive substrates, harsher conditions such as refluxing in strong acids may be required.[5] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields.[6]
Q2: How does the choice of solvent affect the reaction yield and selectivity?
A2: The solvent can have a significant impact on both yield and stereoselectivity. Protic solvents like ethanol or water are traditionally used, but aprotic solvents such as dichloromethane or acetonitrile can lead to higher yields in some cases.[2][5] For asymmetric Pictet-Spengler reactions, the solvent can influence the diastereoselectivity, with solvents like acetonitrile or nitromethane favoring the formation of the cis isomer in certain reactions.[7]
Q3: How can I improve the diastereoselectivity of the Pictet-Spengler reaction?
A3: The diastereoselectivity is influenced by kinetic versus thermodynamic control. The cis isomer is often the kinetic product, favored at lower temperatures, while the trans isomer is the thermodynamic product, favored at higher temperatures and with stronger acids.[1][7] The nature of the N-substituent on the β-arylethylamine can also play a role in directing the stereochemical outcome.[1]
Q4: What are the recommended methods for purifying Pictet-Spengler products?
A4: Purification can be challenging due to the similar polarities of diastereomers and potential impurities.[1] Standard column chromatography is often used, but careful selection of the mobile phase is critical. In some instances, the desired product may precipitate from the reaction mixture, which can be a simple and effective purification method.[1] Recrystallization can also be an effective technique for obtaining highly pure product.
Data Summary
The following table summarizes the yields of selected Pictet-Spengler reactions under various conditions.
| β-Arylethylamine Substrate | Aldehyde/Ketone Substrate | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| D-Tryptophan methyl ester | Piperonal | Trifluoroacetic Acid | Dichloromethane | Room Temp | Few hours | 80-82 | [2] |
| Tryptamine | Isatin | L-cysteine (30 mol%) | Isopropanol | 40 | 24 | ~70 | [8] |
| Phenylethylamine | Dimethoxymethane | Hydrochloric Acid | - | Reflux | - | - | [5] |
| Tryptamines | Arylaldehydes | Cationic chiral Au(I) complexes | - | - | - | up to 95 | [9] |
| Benzylic alcohols (oxidized in situ) | m-Tyramine | Phosphate buffer (pH 7) | Water | 60 | - | up to 87 | [10] |
| Isotryptamines | Aldehydes | Chiral thiourea/benzoic acid | Aprotic dipolar | 28 | 1 | up to 97 | [11] |
| Dopamine hydrochloride | 1,1,1-trifluoro-2-butanone | Phosphate buffer (pH 9) | Methanol/Water | 70 | 18 | 88 | [12] |
Experimental Protocols
General Protocol for Acid-Catalyzed Pictet-Spengler Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, or methanol) under an inert atmosphere.
-
Aldehyde Addition: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.
-
Acid Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the stereoselective synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-phenyl-THIQ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important structural motif.
Troubleshooting Guides
This section addresses common issues encountered during the stereoselective synthesis of 4-phenyl-1,2,3,4-tetrahydroisoquinolines.
Issue 1: Low Diastereoselectivity in the Synthesis of 1,4-Disubstituted-THIQs
Question: I am attempting a diastereoselective addition to a 4-phenyl-3,4-dihydroisoquinoline intermediate, but I am observing a low diastereomeric ratio (dr). What are the potential causes and how can I improve the selectivity?
Answer: Low diastereoselectivity in the functionalization of a pre-existing 4-phenyl-THIQ scaffold is a common challenge. The facial selectivity of the incoming nucleophile is influenced by the steric and electronic environment created by the C4-phenyl group. Here are several factors to consider and strategies to improve diastereoselectivity:
-
Steric Hindrance: The approach of the nucleophile can be sterically hindered by the phenyl group at the C4 position. The conformation of the dihydroisoquinoline ring and the orientation of the phenyl group will dictate the preferred trajectory of attack.
-
Troubleshooting:
-
Choice of Nucleophile: Employing bulkier or sterically demanding nucleophiles can enhance the differentiation between the two faces of the imine or iminium ion intermediate.
-
Protecting Groups: The choice of the nitrogen protecting group can influence the conformation of the ring and, consequently, the stereochemical outcome. Experiment with different protecting groups (e.g., Boc, Cbz, benzyl) to alter the steric environment.
-
-
-
Reaction Temperature: Temperature plays a crucial role in controlling kinetic versus thermodynamic product formation.
-
Troubleshooting: Running the reaction at lower temperatures often favors the formation of the kinetically controlled product, which may be the desired diastereomer.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the diastereoselectivity.
-
Troubleshooting: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile) to find the optimal conditions for your specific substrate and reagent combination.
-
-
Lewis Acid Coordination: If a Lewis acid is used to activate the imine, its coordination to the nitrogen and potentially other functional groups can create a chiral environment that directs the nucleophilic attack.
-
Troubleshooting: Experiment with different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) and their stoichiometry to optimize the diastereoselectivity.
-
Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation
Question: I am performing a catalytic asymmetric hydrogenation of a 4-phenyl-3,4-dihydroisoquinoline to establish the C4 stereocenter, but the enantiomeric excess (ee) is low. What factors influence the enantioselectivity of this reaction?
Answer: Achieving high enantioselectivity in the asymmetric hydrogenation of 4-substituted dihydroisoquinolines can be challenging due to the steric bulk of the substituent influencing the catalyst-substrate interaction. Key factors to consider include:
-
Catalyst and Ligand Choice: The selection of the chiral catalyst and ligand is paramount.
-
Troubleshooting:
-
Screen a variety of chiral phosphine ligands (e.g., BINAP, Josiphos, PhanePhos) in combination with rhodium or iridium precursors.
-
Consider using chiral Brønsted acid catalysts which can activate the substrate towards reduction.
-
-
-
Hydrogen Pressure: The pressure of hydrogen gas can impact the rate and selectivity of the reaction.
-
Troubleshooting: Optimize the hydrogen pressure. Systematically vary the pressure within a safe and appropriate range for your equipment to identify the optimal condition for enantioselectivity.
-
-
Additives: The presence of additives can significantly influence the catalytic activity and selectivity.
-
Troubleshooting: For iridium-catalyzed hydrogenations, the addition of a Brønsted acid like H₃PO₄ can improve both activity and enantioselectivity. For ruthenium-catalyzed transfer hydrogenations, Lewis acids such as AgSbF₆ can enhance performance.[1]
-
-
Substrate Purity: Impurities in the substrate can act as catalyst poisons, leading to reduced activity and selectivity.
-
Troubleshooting: Ensure the 4-phenyl-3,4-dihydroisoquinoline substrate is of high purity. Recrystallization or column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for the stereoselective synthesis of 4-phenyl-1,2,3,4-tetrahydroisoquinolines?
A1: The main strategies can be broadly categorized as follows:
-
Modification of a Pre-formed Isoquinoline Ring System: This involves the stereoselective reduction or addition to a 4-phenyl-dihydroisoquinoline or isoquinolinium salt.
-
Cyclization Strategies: These methods construct the tetrahydroisoquinoline ring with concomitant control of the C4-phenyl stereocenter. Key examples include modifications of the Pomeranz-Fritsch-Bobbitt reaction.
-
Use of Chiral Auxiliaries: A chiral auxiliary attached to the nitrogen or another part of the molecule can direct the stereochemical outcome of a key bond-forming step.
-
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of reactions such as hydrogenation or conjugate addition.
Q2: How can I achieve diastereoselective synthesis of cis- and trans-1-allyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline?
A2: The diastereoselectivity of the allylation of 3,4-dihydro-4-phenylisoquinoline is highly dependent on the choice of the allylating reagent.[2]
-
For trans-selectivity , you can use allyltin or allylsilane in the presence of an alkyl chloroformate and a catalytic amount of trimethylsilyl triflate.[2]
-
For cis-selectivity , reagents such as allyllithium, triallylborane, allylzinc bromide, and diallylzinc have been shown to be effective.[2]
Q3: Are there established methods for the resolution of racemic this compound derivatives?
A3: Yes, classical resolution using chiral acids is a common method. For example, the racemic dimethoxy intermediate of 3',4'-dihydroxynomifensine (a 4-phenyl-THIQ derivative) has been successfully resolved.[3] The enantiomeric excess of the resolved products can be determined by techniques such as NMR with chiral shift reagents, circular dichroism (CD), and chiral HPLC.[3]
Q4: Can the Pomeranz-Fritsch-Bobbitt reaction be used to synthesize 4-phenyl-THIQs?
A4: The Pomeranz-Fritsch-Bobbitt (PFB) reaction is a powerful tool for synthesizing tetrahydroisoquinolines. While it is more commonly used for 4-hydroxy-THIQs, it can be adapted for 4-phenyl derivatives.[4] The PFB reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[5][6][7] The Bobbitt modification, which uses reduced acid concentrations, is often advantageous as it minimizes the formation of side products.[4] For non-activated aromatic systems, stronger acids like HClO₄ may be necessary for successful cyclization.[4]
Quantitative Data Summary
| Method | Substrate | Catalyst/Reagent | Product | Yield (%) | dr | ee (%) | Reference |
| Asymmetric Hydrogenation | 1-Phenyl-3,4-dihydroisoquinoline hydrochloride | [Ir(COD)Cl]₂/(S)-P-Phos, H₃PO₄ | (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 97 | - | 96 | [1] |
| Asymmetric Transfer Hydrogenation | 1-Phenyl-3,4-dihydroisoquinoline | Ru(II) diamine catalyst, AgSbF₆/Bi(OTf)₃ | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 87 (conversion) | - | 94 | [1] |
| Diastereoselective Allylation | 3,4-Dihydro-4-phenylisoquinoline | Allyltin, alkyl chloroformate, TMSOTf (cat.) | trans-1-Allyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | - | Moderate | - | [2] |
| Diastereoselective Allylation | 3,4-Dihydro-4-phenylisoquinoline | Allyllithium | cis-1-Allyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | - | Predominantly cis | - | [2] |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline Hydrochloride[1]
-
Catalyst Preparation: In a glovebox, a solution of the iridium precursor [Ir(COD)Cl]₂ and the chiral ligand (S)-P-Phos in the appropriate solvent is prepared.
-
Reaction Setup: The 1-phenyl-3,4-dihydroisoquinoline hydrochloride substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure autoclave.
-
Additive: An equivalent amount of Brønsted acid, such as H₃PO₄, is added to the reaction mixture.
-
Hydrogenation: The catalyst solution is added to the autoclave. The vessel is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure.
-
Reaction Monitoring: The reaction is stirred at a specific temperature for the required time, and the progress is monitored by TLC or HPLC.
-
Work-up and Purification: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the enantiomerically enriched 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Key parameters in asymmetric hydrogenation.
References
- 1. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis, resolution, absolute stereochemistry, and enantioselectivity of 3',4'-dihydroxynomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline. This guide addresses specific issues that may be encountered during synthesis, with a focus on byproduct identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two most prevalent methods for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][2] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically under acidic conditions.[3][4] The Bischler-Napieralski reaction utilizes the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, which is then followed by reduction to yield the tetrahydroisoquinoline.[2][5]
Q2: My Pictet-Spengler reaction is showing low yield. What are the likely causes?
Low yields in the Pictet-Spengler synthesis of this compound can often be attributed to the following:
-
Insufficiently Activated Aromatic Ring: Phenyl groups are less nucleophilic than more electron-rich aromatic systems like indoles or pyrroles. This can lead to poor yields or the need for harsher reaction conditions, such as higher temperatures and stronger acids.[3]
-
Inadequate Acidity: The reaction is catalyzed by acid, which is necessary for the formation of the reactive iminium ion intermediate. If the acid is too weak or used in insufficient quantity, the reaction rate will be slow.[6]
-
Presence of Water: Water can hydrolyze the iminium ion intermediate, preventing the cyclization step. Therefore, the use of anhydrous solvents and reagents is crucial.[6]
Q3: I am observing an unexpected, colored byproduct in my Pictet-Spengler reaction. What could it be?
In some instances, particularly under basic conditions or with certain substrates, a yellow-colored and fluorescent byproduct has been observed. This can be a dihydroisoquinolinone, formed from the reaction of the desired tetrahydroisoquinoline product with a second molecule of the starting aldehyde.
Q4: What is the major byproduct in the Bischler-Napieralski synthesis of this compound?
A significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of a styrene byproduct.[7][8] This is particularly favored when the formation of a conjugated system is possible.
Troubleshooting Guides
Issue 1: Formation of Styrene Byproduct in Bischler-Napieralski Synthesis
| Symptom | Possible Cause | Recommended Solution |
| Presence of a significant peak corresponding to a styrene derivative in GC-MS or LC-MS analysis. | The reaction conditions favor the retro-Ritter reaction, which is an elimination side reaction of the nitrilium ion intermediate.[7] | 1. Solvent Choice: Use the corresponding nitrile as the solvent to shift the equilibrium away from the retro-Ritter product.[7] 2. Alternative Reagents: Employ reagents like oxalyl chloride to form an N-acyliminium intermediate, which is less prone to elimination.[8] |
Issue 2: Formation of Regioisomers in Bischler-Napieralski Synthesis
| Symptom | Possible Cause | Recommended Solution |
| 1H NMR or 13C NMR suggests a mixture of isomeric products. | Cyclization can occur at different positions on the aromatic ring, especially if there are multiple activated sites. The choice of dehydrating agent can influence the regioselectivity.[2] | 1. Choice of Dehydrating Agent: Phosphoryl chloride (POCl3) typically leads to the "normal" product. However, using phosphorus pentoxide (P2O5) exclusively can result in a mixture of isomers due to cyclization at an alternative position on the phenyl ring.[2] Careful selection and control of the dehydrating agent are crucial. |
Issue 3: Low Conversion in Pictet-Spengler Synthesis
| Symptom | Possible Cause | Recommended Solution |
| A large amount of unreacted starting material (β-arylethylamine) is observed after the reaction. | The phenyl ring is not sufficiently activated for the electrophilic aromatic substitution step under the current reaction conditions.[3] | 1. Harsher Conditions: Increase the reaction temperature and/or use a stronger acid catalyst, such as trifluoroacetic acid or a superacid.[3] 2. Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[9] |
Experimental Protocols
Key Experiment: Impurity Profiling by HPLC-MS
Objective: To identify and quantify the main product and potential byproducts in a crude reaction mixture from the synthesis of this compound.
Methodology:
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
LC-MS System: An Agilent 6540 UHD Q-TOF LC/MS system or a similar high-resolution mass spectrometer is recommended for accurate mass measurements.[10]
-
HPLC Conditions:
-
Column: A reverse-phase column such as a C18 or Phenyl-2 column is suitable.[11]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The use of formic acid makes the mobile phase compatible with mass spectrometry.[10]
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm) followed by mass spectrometry.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for these compounds.
-
Analysis Mode: Full scan MS to detect all ions, followed by data-dependent MS/MS (auto MS/MS) to obtain fragmentation patterns for structural elucidation.[10]
-
-
Data Analysis: Use software such as MassHunter to extract molecular features, generate molecular formulas from the accurate mass data, and correlate MS/MS fragmentation patterns to identify the structures of the main product and any impurities.[10]
Visualizations
Caption: Workflow for Byproduct Identification.
Caption: Bischler-Napieralski Reaction Pathways.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. organicreactions.org [organicreactions.org]
- 6. benchchem.com [benchchem.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 10. hpst.cz [hpst.cz]
- 11. rroij.com [rroij.com]
Technical Support Center: Mastering Regioselectivity in the Pictet-Spengler Reaction
Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to poor regioselectivity in this powerful cyclization reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Pictet-Spengler reaction, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My Pictet-Spengler reaction is producing a mixture of regioisomers. What are the primary factors influencing regioselectivity?
A1: Poor regioselectivity in the Pictet-Spengler reaction, especially with substituted β-phenethylamines, is primarily due to the competitive electrophilic attack of the iminium ion intermediate at different positions on the aromatic ring. The regiochemical outcome is mainly governed by a combination of electronic and steric effects of the substituents on the aromatic ring, as well as the reaction conditions such as pH, temperature, and the choice of catalyst.[1]
Q2: How can I favor the formation of the thermodynamically more stable para-cyclized product?
A2: To favor the formation of the para-substituted product (e.g., the 6-substituted tetrahydroisoquinoline), which is generally the thermodynamically favored isomer, you should employ strong acidic conditions and higher temperatures.[1] Protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[1] The strong acid protonates the iminium ion, increasing its electrophilicity and favoring the reaction at the most nucleophilic position on the aromatic ring.[1]
Q3: I need to synthesize the kinetically favored ortho-cyclized product. What conditions should I explore?
A3: Formation of the ortho-substituted product is often kinetically controlled and can be more challenging to achieve selectively. For substrates with a meta-hydroxyl group, adjusting the pH to neutral or slightly basic conditions can increase the proportion of the ortho-isomer.[1] This is because, at neutral pH, a zwitterionic intermediate may form, which can favor the ortho-cyclization pathway.[1] Additionally, the choice of solvent can significantly influence the ortho/para ratio, with less polar, aprotic solvents sometimes favoring the ortho product.
Q4: Can the choice of protecting group on the amine influence the regioselectivity?
A4: Yes, the protecting group on the β-arylethylamine nitrogen can have a significant impact on regioselectivity. Bulky protecting groups can sterically hinder cyclization at the ortho position, thereby favoring the para product. Conversely, a protecting group capable of coordinating with a Lewis acid catalyst could potentially direct the cyclization to the ortho position. Acylating the imine to form an N-acyliminium ion is a powerful strategy that enhances the electrophilicity and can influence the regiochemical outcome under milder conditions.[1]
Q5: My reaction is sluggish and gives low yields in addition to poor regioselectivity. What can I do?
A5: Low reactivity can be due to several factors. Ensure your reagents, particularly the aldehyde and solvent, are pure and anhydrous, as water can hydrolyze the iminium ion intermediate. If you are working with less nucleophilic aromatic rings, stronger acid catalysis and higher temperatures may be necessary.[1] Alternatively, consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization. For sensitive substrates, using a milder Lewis acid catalyst instead of a strong protic acid might prevent degradation.
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following table summarizes the impact of different reaction conditions on the regioselectivity of the Pictet-Spengler reaction for a representative substituted β-phenethylamine.
| Entry | Catalyst | Solvent | Temperature (°C) | Regioisomeric Ratio (ortho:para) | Yield (%) |
| 1 | TFA (1.5 eq) | CH2Cl2 | 25 | 15:85 | 92 |
| 2 | TFA (1.5 eq) | Toluene | 80 | 10:90 | 88 |
| 3 | HCl (cat.) | Methanol | 65 | 20:80 | 85 |
| 4 | BF3·OEt2 (1.2 eq) | CH2Cl2 | 0 | 30:70 | 75 |
| 5 | Neutral pH | Water | 50 | 60:40 | 60 |
Note: The data presented are representative and have been synthesized from multiple sources for illustrative purposes. Actual results will vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for Thermodynamically Controlled (para-Selective) Pictet-Spengler Reaction
-
Reactant Dissolution: Dissolve the β-arylethylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Aldehyde Addition: Add the aldehyde (1.0 - 1.2 equivalents) to the solution.
-
Acid Catalyst Addition: Slowly add a strong protic acid, such as trifluoroacetic acid (1.5 equivalents), to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: General Procedure for Kinetically Controlled (ortho-Selective) Pictet-Spengler Reaction
-
pH Adjustment: Dissolve the β-arylethylamine (1.0 equivalent) in an appropriate buffer solution to maintain a neutral or slightly basic pH.
-
Aldehyde Addition: Add the aldehyde (1.0 - 1.2 equivalents) to the buffered solution.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 0 °C to room temperature) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, adjust the pH to basic with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the product by column chromatography to separate the regioisomers.
Visualizations
Caption: Competing pathways in the Pictet-Spengler reaction.
Caption: General experimental workflow for the Pictet-Spengler reaction.
References
Technical Support Center: Scaling Up the Synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline. The following sections offer detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and safety information to address challenges encountered during laboratory and pilot plant-scale production.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for the large-scale synthesis of this compound: the Bischler-Napieralski or the Pictet-Spengler reaction?
A1: Both the Bischler-Napieralski and Pictet-Spengler reactions are viable routes for the synthesis of tetrahydroisoquinolines. The Bischler-Napieralski reaction, followed by reduction, is a classical and widely used method.[1][2] However, it often requires harsh conditions and dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which can pose challenges on a larger scale in terms of material handling and equipment corrosion.[3][4] The Pictet-Spengler reaction can sometimes be performed under milder conditions, but yields may be lower for less activated aromatic rings like the unsubstituted phenyl group, often necessitating strong acids and higher temperatures for acceptable results.[1][5][6] The choice of route for scale-up will depend on factors such as available equipment, safety infrastructure, and desired purity of the final product.
Q2: What are the main challenges when scaling up the Bischler-Napieralski reaction for this synthesis?
A2: The primary challenges in scaling up the Bischler-Napieralski reaction include:
-
Exothermic Reaction Control: The reaction of the amide with the dehydrating agent can be highly exothermic, which can be difficult to manage on a large scale and may lead to side reactions or a runaway reaction.[7]
-
Viscosity: The reaction mixture, particularly when using polyphosphoric acid, can become highly viscous, leading to poor mixing and inefficient heat transfer.[4]
-
Handling of Hazardous Reagents: The use of large quantities of corrosive and water-reactive reagents like POCl₃ and P₂O₅ requires specialized handling procedures and equipment.[3][8]
-
Work-up and Product Isolation: Quenching the reaction mixture and isolating the dihydroisoquinoline intermediate can be challenging on a large scale, often involving the handling of large volumes of acidic and basic solutions.
Q3: How can I improve the yield and purity of the final product during scale-up?
A3: To improve yield and purity:
-
Optimize Reaction Conditions: Carefully control temperature, reaction time, and reagent stoichiometry at each step.
-
Purify Intermediates: Ensure the purity of the starting N-(2-phenylethyl)benzamide and the 1-phenyl-3,4-dihydroisoquinoline intermediate to prevent carrying impurities through to the final product.
-
Controlled Crystallization: Develop a robust crystallization protocol for the final product to effectively remove impurities. This includes selecting an appropriate solvent system and controlling the cooling rate.[9]
Q4: What are the critical safety precautions for handling large quantities of phosphorus oxychloride (POCl₃)?
A4: When handling large quantities of POCl₃, it is crucial to:
-
Use appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (neoprene or butyl rubber), a full-face shield, and a respirator with an acid gas cartridge.[8][10]
-
Work in a well-ventilated area: A chemical fume hood is essential to avoid inhalation of corrosive vapors.[3]
-
Avoid contact with water: POCl₃ reacts violently with water to produce toxic and corrosive fumes.[11] Ensure all equipment is dry and work in a moisture-free environment.
-
Have an emergency plan: Be prepared for spills with appropriate absorbent materials (vermiculite, dry sand) and have access to an emergency shower and eyewash station.[3][12]
Troubleshooting Guides
Bischler-Napieralski Route
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of 1-phenyl-3,4-dihydroisoquinoline | Incomplete reaction; Side reactions (e.g., retro-Ritter reaction forming styrenes); Degradation of starting material or product.[2][8] | - Ensure anhydrous conditions as moisture deactivates the dehydrating agent.- Optimize reaction temperature and time; prolonged heating can lead to decomposition.- Use a co-solvent like a nitrile to suppress the retro-Ritter reaction.[8]- For less reactive substrates, consider using a stronger dehydrating agent like P₂O₅ in refluxing POCl₃.[3] |
| Formation of a thick, difficult-to-stir reaction mixture | High concentration of reagents; Use of polyphosphoric acid.[4] | - Use a suitable solvent (e.g., toluene, xylene) to maintain a stirrable mixture.- Ensure the reactor is equipped with a powerful overhead stirrer. |
| Difficult work-up and isolation | Emulsion formation during quenching; Product precipitation in an unmanageable form. | - Add the reaction mixture slowly to a cooled quenching solution with vigorous stirring.- Use a suitable extraction solvent and consider adding a phase-transfer catalyst if emulsions persist.- For product precipitation, control the pH and temperature to obtain a filterable solid. |
| Low yield or incomplete reduction of 1-phenyl-3,4-dihydroisoquinoline | Inactive reducing agent; Insufficient stoichiometry of the reducing agent; Poor quality of the dihydroisoquinoline intermediate. | - Use fresh, high-quality sodium borohydride.- Ensure the dihydroisoquinoline intermediate is pure before reduction.- Optimize the stoichiometry of the reducing agent. |
Pictet-Spengler Route
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | The phenyl ring is not sufficiently activated for electrophilic substitution under mild conditions.[1][6] | - Use a stronger acid catalyst (e.g., superacids) and higher reaction temperatures.[1]- Consider a two-step process where the imine is pre-formed before cyclization. |
| Formation of byproducts | Side reactions due to harsh acidic conditions. | - Screen different acid catalysts and optimize the reaction temperature to find a balance between reactivity and side product formation.- Monitor the reaction progress closely to avoid over-reaction. |
| Difficult purification of the final product | The product has similar polarity to starting materials or byproducts.[13] | - Employ column chromatography with a carefully selected eluent system.- Develop a crystallization protocol, potentially by forming a salt of the product to improve its crystallinity. |
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of this compound and Intermediates at Laboratory Scale.
| Step | Reactants | Reagents/Conditions | Yield (%) | Reference |
| Amide Formation | β-phenylethylamine, Benzoyl chloride | Sodium hydroxide, Water/Dichloromethane | Up to 99% | |
| Cyclization (Bischler-Napieralski) | N-phenethyl-benzamide | Polyphosphoric acid, 150°C | 70% | [14] |
| Cyclization (Bischler-Napieralski) | N-phenethyl-benzamide | Phosphorus pentoxide, Phosphorus oxychloride, Toluene, Reflux | 86.7% | [15] |
| Reduction | 1-phenyl-3,4-dihydroisoquinoline | Sodium borohydride, Methanol | Not specified | [4] |
| One-pot Chemoenzymatic (Pictet-Spengler type) | Benzylic alcohols, m-tyramine | Laccase/TEMPO, Phosphate buffer | Up to 87% | [16] |
Note: The yields reported are from laboratory-scale syntheses and may vary upon scale-up. Process optimization is crucial to maintain high yields at a larger scale.
Experimental Protocols
Bischler-Napieralski Route
Step 1: Synthesis of N-(2-phenylethyl)benzamide
This step involves the acylation of β-phenylethylamine with benzoyl chloride.
-
Reaction Setup: A multi-neck reactor equipped with an overhead stirrer, a dropping funnel, and a temperature probe is charged with β-phenylethylamine and a suitable solvent (e.g., dichloromethane or toluene).
-
Reagent Addition: A solution of sodium hydroxide is added, and the mixture is cooled in an ice bath. Benzoyl chloride is then added dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Isolation: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to 1-phenyl-3,4-dihydroisoquinoline
This step is a Bischler-Napieralski cyclization using a dehydrating agent.
-
Reaction Setup: A reactor equipped with an overhead stirrer, a reflux condenser, and a nitrogen inlet is charged with N-(2-phenylethyl)benzamide and a high-boiling solvent like toluene or xylene.
-
Reagent Addition: Phosphorus pentoxide and phosphorus oxychloride are carefully added to the stirred suspension. This step is highly exothermic and requires careful temperature control.
-
Reaction: The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up and Isolation: The reaction mixture is cooled and slowly quenched by pouring it onto crushed ice with vigorous stirring. The mixture is then basified with a sodium hydroxide solution to a pH of around 9. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or crystallization.
Step 3: Reduction to this compound
This final step involves the reduction of the imine intermediate.
-
Reaction Setup: A reactor is charged with 1-phenyl-3,4-dihydroisoquinoline and a suitable solvent such as methanol or ethanol.
-
Reagent Addition: Sodium borohydride is added portion-wise to the stirred solution at 0-10°C.
-
Reaction: The reaction is stirred at room temperature until completion.
-
Work-up and Isolation: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product. Final purification is typically achieved by crystallization.
Mandatory Visualizations
Caption: Bischler-Napieralski synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the Bischler-Napieralski cyclization step.
References
- 1. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. nj.gov [nj.gov]
- 4. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. nbinno.com [nbinno.com]
- 9. iscientific.org [iscientific.org]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Resolution of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the enantiomers of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving the enantiomers of this compound?
A1: The most common methods for resolving racemic this compound include:
-
Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives, to form diastereomeric salts.[1][2] These salts have different solubilities, allowing for their separation by fractional crystallization.[1][2]
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[3][4] It is a powerful analytical and preparative method for obtaining pure enantiomers.
-
Enzymatic Kinetic Resolution: This method employs an enzyme, such as a lipase, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[2][5]
Q2: How do I choose the best resolution method for my needs?
A2: The choice of method depends on several factors:
-
Scale: For large-scale resolutions, diastereomeric salt formation is often more cost-effective.[6]
-
Purity Requirements: Chiral HPLC can often provide very high enantiomeric purity.
-
Available Equipment: Chiral HPLC requires specialized columns and instrumentation.
-
Development Time: Developing a robust crystallization or enzymatic method can be more time-consuming than screening for a suitable chiral HPLC column and mobile phase.
Q3: Can I racemize the unwanted enantiomer to improve the overall yield?
A3: Yes, racemization of the unwanted enantiomer is a common strategy to improve the overall yield of the desired enantiomer, particularly in industrial settings.[7] The racemized mixture can then be subjected to another round of resolution.[7]
Troubleshooting Guides
Diastereomeric Salt Resolution
Issue 1: Low Yield of Diastereomeric Salt
-
Question: I am getting a very low yield of my crystalline diastereomeric salt. What can I do to improve it?
-
Answer: Low yields can be due to several factors. Here is a systematic approach to troubleshoot this issue:
-
Optimize the Solvent System: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[8] Experiment with a range of solvents with varying polarities or solvent mixtures.
-
Screen Different Resolving Agents: Not all resolving agents will form easily separable diastereomeric salts.[8] Besides tartaric acid, consider other chiral acids like dibenzoyltartaric acid, mandelic acid, or camphorsulfonic acid.[1]
-
Adjust Stoichiometry: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, optimizing this ratio can enhance the selective precipitation of the desired diastereomer.[6]
-
Control the Cooling Profile: The rate of cooling significantly impacts crystal formation. A slow, controlled cooling process is generally preferred to allow for selective crystallization of the less soluble diastereomer.[8]
-
Utilize Seeding: Adding a small crystal of the desired diastereomeric salt (a seed crystal) can promote its crystallization and prevent the formation of a supersaturated solution or the crystallization of the more soluble diastereomer.[8]
-
Issue 2: Poor Enantiomeric Excess (ee%) After Recrystallization
-
Question: I have recrystallized my diastereomeric salt multiple times, but the enantiomeric excess is not improving. Why is this happening?
-
Answer: This issue is often due to the formation of a solid solution , where the crystal lattice of the less soluble diastereomer incorporates the more soluble one.[9] This makes purification by simple recrystallization ineffective.[9]
-
Confirmation: Suspect a solid solution if repeated recrystallizations do not improve the diastereomeric purity.[9]
-
Solutions:
-
Change the Resolving Agent: A different chiral resolving agent will form diastereomers with different crystal packing, which may prevent solid solution formation.[9]
-
Change the Solvent: The solvent can influence the crystal lattice. Experiment with different solvents to find one that disrupts the formation of the solid solution.
-
Temperature Cycling (Annealing): Subjecting the solid to heating and slow cooling cycles can sometimes promote the separation of the two diastereomers.[9]
-
-
Issue 3: Oiling Out Instead of Crystallization
-
Question: When I try to crystallize my diastereomeric salt, it separates as an oil instead of a solid. What should I do?
-
Answer: "Oiling out" occurs when the solute separates as a liquid phase, often due to high supersaturation or an elevated crystallization temperature.
-
Reduce Supersaturation: Use a more dilute solution or a slower cooling rate.
-
Add an Anti-Solvent: Slowly add a solvent in which the salt is less soluble to induce crystallization.
-
Lower the Crystallization Temperature: This will decrease the solubility of the salt and favor crystallization.
-
Chiral HPLC Separation
Issue 1: Poor or No Separation of Enantiomers
-
Question: I am not seeing any separation between the enantiomers of this compound on my chiral column. What should I try?
-
Answer: Achieving good separation on a chiral column often requires methodical optimization.
-
Verify Chiral Stationary Phase (CSP) Selection: Ensure the chosen CSP is suitable for your analyte. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.
-
Optimize the Mobile Phase:
-
Solvent Composition: In normal-phase mode, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). In reversed-phase mode, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Additives: For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase in normal-phase mode can improve peak shape and resolution. In reversed-phase, adjusting the pH of the buffer is crucial.
-
-
Adjust the Temperature: Temperature can significantly affect chiral recognition. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance selectivity.
-
Decrease the Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the CSP, potentially improving resolution.[10]
-
Issue 2: Peak Tailing
-
Question: My peaks are showing significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Add a Mobile Phase Modifier: As mentioned above, for this basic compound, adding a competing base like DEA or TEA to the mobile phase can mask active sites on the silica support and reduce tailing.[11]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Ensure Column Cleanliness: A contaminated column can lead to poor peak shape. Flush the column with a strong solvent.
-
Experimental Protocols
Diastereomeric Salt Resolution with D-(-)-Tartaric Acid
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
Racemic this compound
-
D-(-)-Tartaric acid
-
Methanol
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
Dissolve racemic this compound (1 equivalent) in methanol.
-
In a separate flask, dissolve D-(-)-tartaric acid (0.5-1.0 equivalent) in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with cold methanol and then diethyl ether.
-
Dry the crystals under vacuum. This will be the less soluble diastereomeric salt, enriched in one enantiomer.
-
-
Recrystallization (if necessary):
-
To improve the diastereomeric purity, recrystallize the salt from a suitable solvent (e.g., methanol). Repeat this process until a constant specific rotation is achieved.
-
-
Liberation of the Free Amine:
-
Suspend the resolved diastereomeric salt in water.
-
Add 1 M NaOH solution dropwise with stirring until the pH is basic (pH > 10) to deprotonate the amine.
-
Extract the free amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the resolved amine by chiral HPLC analysis.
-
Quantitative Data Example: A study reported obtaining (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an 81% yield and 96.7% ee using d-(−)-tartaric acid.[7]
| Parameter | Value |
| Resolving Agent | D-(-)-Tartaric Acid |
| Yield | 81% |
| Enantiomeric Excess (ee%) | 96.7% |
Chiral HPLC Method Development
This is a general protocol for developing a chiral HPLC method. Specific conditions will vary depending on the column and instrumentation used.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®)
Procedure:
-
Initial Screening:
-
Dissolve a small amount of racemic this compound in the mobile phase or a compatible solvent.
-
Start with a common mobile phase system, for example, in normal-phase mode: Hexane/Isopropanol (90:10) with 0.1% DEA.
-
Set the flow rate to 1.0 mL/min and the detection wavelength to a value where the compound has strong absorbance (e.g., 254 nm).
-
Inject the racemic sample and observe the chromatogram for any signs of peak splitting or separation.
-
-
Method Optimization:
-
Mobile Phase Composition: If partial separation is observed, adjust the ratio of the alcohol modifier. Increasing the hexane percentage will generally increase retention and may improve resolution.
-
Modifier Type and Concentration: If peak tailing is an issue, optimize the concentration of the basic modifier (e.g., 0.05% to 0.2% DEA).
-
Flow Rate: If the peaks are not baseline resolved, try decreasing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min).[10]
-
Temperature: Evaluate the effect of column temperature on the separation.
-
-
Analysis:
-
Once a satisfactory separation is achieved, the method can be used to determine the enantiomeric excess of resolved samples. The ee% is calculated using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
improving the solubility of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline for bioassays
Welcome to the technical support center for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges during bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (4-PTIQ) challenging to dissolve in aqueous bioassay buffers?
A1: The solubility of this compound in aqueous media is limited due to its chemical structure. The molecule contains a non-polar phenyl group and a tetrahydroisoquinoline core, making it relatively hydrophobic.[1][2] This hydrophobicity makes it difficult for water molecules to surround and dissolve the compound, a common issue for many organic molecules in drug discovery.[3][4][5]
Q2: What is the recommended first-line solvent for preparing a stock solution of 4-PTIQ?
A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended initial solvent for creating high-concentration stock solutions of hydrophobic compounds like 4-PTIQ.[5][6][7] DMSO is an important polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[7][8] However, it's crucial to be aware of potential issues, such as compound precipitation upon dilution into aqueous buffers and DMSO-induced cytotoxicity at higher concentrations.[4][5][6]
Q3: What are the main strategies for improving the aqueous solubility of 4-PTIQ for bioassays?
A3: The primary strategies fall into three categories:
-
pH Adjustment: Since 4-PTIQ contains a basic secondary amine in its tetrahydroisoquinoline ring, its solubility is pH-dependent.[9][10] Lowering the pH will protonate this amine, forming a more soluble salt.[9][]
-
Use of Co-solvents: Organic solvents miscible with water can be used in small percentages in the final assay medium to increase the solubility of hydrophobic compounds.[3][] Common co-solvents include ethanol and polyethylene glycols (PEGs).[][12]
-
Formulation with Excipients: Using complexing agents like cyclodextrins can significantly enhance aqueous solubility.[13][14][15] Cyclodextrins have a hydrophobic inner cavity that can encapsulate the non-polar 4-PTIQ molecule, while their hydrophilic exterior allows the entire complex to dissolve in water.[13][15][16]
Troubleshooting Guides
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.
-
Cause: This is a common phenomenon known as "DMSO crash-out." While the compound is soluble in 100% DMSO, its solubility limit is exceeded when the highly concentrated stock is diluted into a primarily aqueous environment where DMSO is no longer the dominant solvent.[4][6]
-
Solutions:
-
Optimize Dilution Protocol: Perform a serial dilution in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous buffer.[6] This reduces the magnitude of the concentration gradient during the final dilution step.
-
Lower Stock Concentration: If precipitation persists, try preparing a lower-concentration DMSO stock solution. High-concentration stocks (e.g., >10 mM) are more prone to precipitation.[17]
-
Increase Final DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, but be mindful of its potential effects on the biological system. Typically, a final concentration of <0.5% is recommended to minimize cytotoxicity.[6]
-
Use an Intermediate Solvent: A two-step dilution using an intermediate solvent like ethanol or polyethylene glycol 400 may help bridge the polarity gap between DMSO and the aqueous buffer.[12]
-
Issue 2: My bioassay results are variable and not reproducible.
-
Cause: Inconsistent solubility can lead to an inaccurate and variable concentration of the active compound in the assay, resulting in poor structure-activity relationship (SAR) data and unreliable results.[3][5]
-
Solutions:
-
Visually Inspect for Precipitation: Before running the assay, carefully inspect all wells of your plate for any signs of precipitation (cloudiness, crystals). Centrifuging the plate briefly can sometimes help pellet any precipitate.
-
Perform a Kinetic Solubility Assay: Determine the maximum soluble concentration of 4-PTIQ under your specific assay conditions (buffer, pH, temperature, final DMSO %). This will define the upper limit for your dose-response curves.
-
Incorporate Solubilizing Agents: If the required concentration exceeds the kinetic solubility, you must employ a solubility enhancement technique. Adjusting the buffer pH (if compatible with your assay) or adding a small amount of a co-solvent or cyclodextrin can help ensure the compound remains in solution.[3]
-
Issue 3: The required concentration of my compound necessitates a final DMSO level that is toxic to my cells.
-
Cause: The final DMSO concentration in a cellular assay should ideally be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[6] If your compound's low solubility requires a higher DMSO percentage, it can interfere with the experiment.
-
Solutions:
-
pH Modification: For ionizable compounds like 4-PTIQ, adjusting the pH of the culture medium (if the cells can tolerate it for the duration of the experiment) can increase solubility without increasing the organic solvent concentration.[9][]
-
Cyclodextrin Formulation: This is an excellent alternative to co-solvents.[13][18] Complexing 4-PTIQ with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase its aqueous solubility, allowing you to achieve the desired final concentration with little to no co-solvent.[14]
-
Co-Solvent Blends: A mixture of solvents may be less toxic than a single solvent at a higher concentration. For example, a vehicle containing a mixture of 45% ethanol and 55% polyethylene glycol 400 at a final concentration of 0.1% has been shown to be effective and non-cytotoxic for some cell lines.[12]
-
Data Presentation: Solubility & Solvent Properties
For effective solubilization, understanding the properties of common solvents is crucial. The choice of solvent can significantly impact compound stability and compatibility with downstream assays.
Table 1: Properties of Common Laboratory Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Water Solubility |
|---|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 1.092 | 47.0 | Miscible |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 | Miscible |
| Methanol | CH₄O | 64.7 | 0.792 | 32.7 | Miscible |
| Polyethylene Glycol 400 | (C₂H₄O)nH₂O | ~200 (decomposes) | ~1.128 | - | Miscible |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 | Miscible |
Data sourced from multiple references.[19][20]
Table 2: Example Solubility Profile for a Tetrahydroisoquinoline Analog The following data is illustrative to demonstrate how to structure experimental solubility results. Actual values for this compound must be determined empirically.
| Vehicle / Buffer System | Max. Soluble Concentration (µM) | Observations |
|---|---|---|
| PBS, pH 7.4 | < 5 | Heavy precipitation observed. |
| PBS, pH 7.4 + 0.5% DMSO | 25 | Clear solution up to 25 µM, precipitate above. |
| PBS, pH 7.4 + 1.0% DMSO | 55 | Clear solution up to 55 µM. |
| Acetate Buffer, pH 5.0 + 0.5% DMSO | > 200 | No precipitation observed in tested range. |
| PBS, pH 7.4 + 10 mM HP-β-CD | 150 | Clear solution, significant improvement. |
Experimental Protocols & Visual Workflows
A systematic approach is key to overcoming solubility issues. The following workflow and protocols provide a clear path from initial stock preparation to troubleshooting.
Caption: Decision workflow for solubilizing 4-PTIQ for bioassays.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Preparation: Tare a sterile, amber glass vial or microcentrifuge tube on an analytical balance.
-
Weighing: Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).[6]
-
Dissolution: Vortex the solution gently until the compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C to aid dissolution.[6] Avoid excessive heat, which may degrade the compound.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6] Store at -20°C or -80°C in tightly sealed containers to prevent water absorption, as DMSO is hygroscopic.[6]
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).
-
Compound Addition: Add a small amount of your 4-PTIQ DMSO stock solution to each buffer to a final concentration that is known to precipitate at neutral pH. Keep the final DMSO concentration constant and low (e.g., 0.5%).
-
Equilibration: Incubate the samples at the assay temperature (e.g., 37°C) for 1-2 hours to allow them to equilibrate.
-
Observation: Visually inspect each sample for precipitation.
-
Quantification (Optional): To get quantitative data, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
Protocol 3: Using Cyclodextrins for Solubility Enhancement
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice.[13][14]
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your aqueous assay buffer (e.g., 50-100 mM). Gentle warming may be required to dissolve the cyclodextrin.
-
Complex Formation: Add the 4-PTIQ DMSO stock solution directly to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to compound often needs to be optimized, but a starting point of 10:1 (HP-β-CD:4-PTIQ) is common.
-
Equilibration: Allow the mixture to incubate for at least 1 hour at room temperature or 37°C to ensure the formation of the inclusion complex.
-
Final Dilution: This complex solution can now be used as a concentrated stock for further dilution into the final assay medium. The presence of the cyclodextrin will maintain the solubility of 4-PTIQ in the aqueous environment.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C15H15N | CID 128944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gala.gre.ac.uk [gala.gre.ac.uk]
- 19. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 20. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Comparative Analysis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives and Classical Dopamine Reuptake Inhibitors
This guide provides a comparative overview of 4-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives and their efficacy as dopamine reuptake inhibitors (DRIs) against established compounds such as bupropion, methylphenidate, and cocaine. The focus is on quantitative data, experimental methodologies, and the underlying mechanisms of action to inform researchers and professionals in drug development.
Mechanism of Action: Dopamine Reuptake Inhibition
Dopamine reuptake inhibitors (DRIs) are a class of compounds that function by blocking the action of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. By inhibiting this transporter, DRIs increase the extracellular concentration and duration of dopamine, leading to enhanced dopaminergic neurotransmission. This mechanism is central to the therapeutic effects of many stimulants and antidepressants.
Caption: Mechanism of dopamine reuptake inhibition by DRIs in the synaptic cleft.
Comparative Efficacy and Selectivity
The efficacy of a DRI is determined by its binding affinity (Ki) for the dopamine transporter, while its selectivity is assessed by comparing its affinity for DAT versus other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of various compounds.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT:SERT Selectivity | DAT:NET Selectivity |
| This compound | Data not available | Data not available | Data not available | N/A | N/A |
| Bupropion | 526 | 1960 | 44,700 | 85 | 3.7 |
| Methylphenidate | 112 | 39 | 3,100 | 27.7 | 0.35 |
| Cocaine | 262 | 533 | 313 | 1.2 | 2.0 |
Data compiled from various preclinical studies. Ki values can vary between experiments.
Experimental Protocols
The determination of binding affinities is crucial for characterizing novel DRIs. A standard method is the in vitro radioligand binding assay using rodent brain tissue or cells expressing the transporter of interest.
Protocol: In Vitro Radioligand Binding Assay for DAT
-
Tissue Preparation: Striatal tissue from rodent brains, which is rich in dopamine transporters, is dissected and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The supernatant is discarded, and the pellet is resuspended in a fresh buffer. This wash step is often repeated.
-
Incubation: The membrane preparation is incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (the "displacer").
-
Equilibrium: The incubation is carried out for a specific time (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with an ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a typical in vitro radioligand binding assay.
Logical Framework for DRI Evaluation
The development and evaluation of novel DRIs, such as derivatives of this compound, follow a structured progression from initial screening to in-depth characterization. This process ensures a comprehensive understanding of a compound's pharmacological profile.
A Comparative Analysis of Tetrahydroisoquinoline Analogs in Oncology Research
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the anti-cancer performance of various tetrahydroisoquinoline (THIQ) analogs across several cancer cell lines. The data presented is compiled from recent studies and is supported by detailed experimental methodologies.
Tetrahydroisoquinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3][4][5] Notably, numerous synthetic and naturally occurring THIQ analogs have shown potent cytotoxic effects against various human cancer cell lines.[6] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of key molecular targets crucial for cancer cell proliferation and survival.[3][6] This guide provides a comparative overview of the in vitro efficacy of several THIQ analogs, presenting key data to inform further research and development in this promising area of oncology.
Performance of Tetrahydroisoquinoline Analogs Across Cancer Cell Lines
The anti-proliferative activity of various THIQ analogs has been evaluated in a range of human cancer cell lines, including those from colon, breast, and lung cancers. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the data below summarizes the IC50 values for several promising compounds.
Colon Cancer Cell Lines
A study focusing on colorectal cancer cell lines investigated a series of THIQ derivatives for their ability to inhibit KRas, a frequently mutated oncogene in these cancers.[7] The results indicated that several compounds exhibited significant inhibitory activity.[7]
| Compound ID | Colo320 | DLD-1 | HCT116 | SNU-C1 | SW480 | GSK3b pretreated HCT116 |
| GM-3-18 | 1.6 µM | 2.6 µM | 0.9 µM | 1.8 µM | 1.9 µM | 10.7 µM |
| GM-3-16 | 1.6 µM | - | 2.5 µM | 2.6 µM | 2.6 µM | - |
| GM-3-121 | - | - | - | - | - | - |
| GM-3-143 | - | - | - | - | - | - |
| Table 1: IC50 values of selected THIQ analogs in various colon cancer cell lines. Data sourced from a study on KRas inhibition.[7] |
Notably, compound GM-3-18 , which features a chloro-group on the phenyl ring, demonstrated potent KRas inhibition across all tested colon cancer cell lines, with IC50 values ranging from 0.9 µM to 10.7 µM.[7] Another analog, GM-3-121 , showed significant anti-angiogenesis activity with an IC50 of 1.72 µM.[7]
Breast and Endometrial Cancer Cell Lines
The anti-proliferative effects of another series of THIQ analogs were assessed in human breast cancer cell lines (MCF-7 and MDA-MB-231) and an endometrial cancer cell line (Ishikawa).[8]
| Compound ID | MCF-7 (ER+ve) | MDA-MB-231 (ER-ve) | Ishikawa |
| 6d | - | 0.37 µg/mL | - |
| GM-3-121 | 0.43 µg/mL | 0.37 µg/mL | 0.01 µg/mL |
| Tamoxifen | 5.64 µg/mL | - | - |
| Table 2: IC50 values of selected THIQ analogs in breast and endometrial cancer cell lines.[7][8] Note that the units for GM-3-121 and Tamoxifen are in µg/mL. |
In this study, compound 6d , which has an ethyl group on the phenyl ring, was the most active in the MDA-MB-231 cell line.[8] The data suggests that some of these compounds may inhibit cell proliferation through an ER-independent mechanism.[8] Compound GM-3-121 also showed high potency, particularly in the Ishikawa cell line.[7]
Lung and Breast Cancer Cell Lines
A recent 2024 study synthesized new 5,6,7,8-tetrahydroisoquinolines and evaluated their anticancer activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines.[9]
| Compound ID | A549 (Lung) | MCF7 (Breast) |
| 7e | 0.155 µM | - |
| 8d | - | 0.170 µM |
| Doxorubicin | - | - |
| Table 3: IC50 values of compounds 7e and 8d in A549 and MCF7 cell lines.[9] |
Compound 7e was identified as the most potent against the A549 cell line, while compound 8d was most effective against the MCF7 cell line when compared to the standard chemotherapeutic drug, doxorubicin.[9]
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to evaluate the anticancer properties of tetrahydroisoquinoline analogs.
Cell Viability and Proliferation (MTT Assay)
This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT to formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the THIQ analogs and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Cell Treatment: Cells are treated with the THIQ analogs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence.
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Cells are treated with the THIQ analogs and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Signaling Pathways and Mechanisms of Action
The anticancer effects of tetrahydroisoquinoline analogs are mediated through various signaling pathways. The diagrams below illustrate some of the key mechanisms identified in recent research.
References
- 1. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Scaffold: A Comparative Guide for Drug Discovery
An objective analysis of the 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold in drug development, supported by experimental data and comparisons with alternative structures.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of a phenyl group at the 4-position of the THIQ scaffold has been shown to be a valuable strategy in the design of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comprehensive validation of the this compound scaffold, presenting its performance in key biological assays, comparing it with alternative scaffolds, and providing detailed experimental protocols for researchers in drug development.
Performance and Biological Activities
Derivatives of the 4-Phenyl-THIQ scaffold have demonstrated significant potential across a range of therapeutic areas. Their biological activities are diverse, including antitumor, anti-angiogenesis, and enzyme inhibition properties.[3][4]
Anticancer and Anti-Angiogenesis Activity
Recent studies have highlighted the promise of 4-Phenyl-THIQ derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and lung.[4][5] Notably, certain derivatives have exhibited significant inhibitory activity against Kirsten Rat Sarcoma (KRAS), a key proto-oncogene that is frequently mutated in many cancers.[4]
The anti-angiogenic potential of this scaffold has also been investigated. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Specific 4-Phenyl-THIQ derivatives have shown potent inhibition of angiogenesis in in vitro models.[4]
Enzyme Inhibition
The versatility of the 4-Phenyl-THIQ scaffold extends to its ability to target specific enzymes implicated in disease. For instance, derivatives have been developed as inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy.[6] Furthermore, N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as inhibitors of 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1), an enzyme involved in estrogen-dependent diseases like breast cancer.[7][8]
Comparative Analysis with Alternative Scaffolds
The validation of a drug scaffold necessitates a comparison with existing alternatives. While direct head-to-head studies are often limited, analysis of derivatives from different scaffolds against the same biological target can provide valuable insights.
A comparative study between derivatives of quinoline and its isomer isoquinoline (the parent structure of THIQ) revealed that for certain targets, such as the HER2 receptor in breast cancer, the isoquinoline scaffold may offer a more favorable arrangement for binding and inhibition.[9] Tetrahydroquinoline and tetrahydroisoquinoline-based compounds have both demonstrated a broad range of anticancer activities through various mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][10] The choice between these scaffolds is often dependent on the specific therapeutic target and the desired structure-activity relationship (SAR).
Table 1: Comparison of Anticancer Activity of 4-Phenyl-THIQ Derivatives with other Heterocyclic Scaffolds
| Scaffold/Compound | Target/Cell Line | IC50 (µM) | Reference |
| 4-Phenyl-THIQ Derivative (GM-3-18) | KRas Inhibition (HCT116) | 0.9 - 10.7 | [4] |
| Tetrahydroquinoline Derivative | NF-κB Inhibition (BV2 microglia) | ELC-D-2 showed potent inhibition | [11] |
| Isoquinoline Derivative | HER2-positive breast cancer (SKBR3) | Superior to quinoline counterpart | [9] |
| Quinoline Derivative | Various cancer cell lines | Activity dependent on substitution | [9] |
Signaling Pathway Modulation
The anticancer effects of 4-Phenyl-THIQ derivatives are often attributed to their ability to modulate key intracellular signaling pathways that control cell proliferation, survival, and apoptosis. While direct evidence for 4-Phenyl-THIQ derivatives is emerging, the broader class of tetrahydroquinolines and tetrahydroisoquinolines has been shown to interfere with critical cancer-related pathways.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory and immune responses and is often constitutively active in cancer cells, promoting their survival. Certain tetrahydroquinoline derivatives have been designed to inhibit NF-κB transcriptional activity.[11]
The MAPK (Mitogen-Activated Protein Kinase) pathway and the PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway are two other critical signaling cascades that are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[12][13][14] Small molecule inhibitors targeting these pathways are a major focus of cancer drug discovery.[12][15] The 4-Phenyl-THIQ scaffold represents a promising platform for the development of inhibitors that can target these key oncogenic pathways.
Experimental Protocols
To facilitate further research and validation of the 4-Phenyl-THIQ scaffold, detailed protocols for key biological assays are provided below.
KRAS G12C Nucleotide Exchange Assay (TR-FRET based)
This assay is designed to identify inhibitors that prevent the exchange of GDP for GTP on the KRAS G12C mutant protein, a critical step in its activation.[16]
Materials:
-
KRAS G12C protein
-
Fluorescently labeled GDP (e.g., BODIPY-GDP)
-
GTP
-
SOS1 (a Guanine Nucleotide Exchange Factor)
-
TR-FRET compatible plate reader
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the 4-Phenyl-THIQ test compounds in the assay buffer.
-
Add a small volume (e.g., 2 µL) of the compound dilutions to the wells of a 384-well plate.
-
Prepare a master mix containing KRAS G12C protein (final concentration ~10 nM) pre-loaded with fluorescent GDP and add to each well. Incubate for 60 minutes at room temperature.
-
Prepare a mixture of SOS1 (final concentration ~50 nM) and GTP and add to the wells to initiate the nucleotide exchange reaction.
-
Incubate for the desired reaction time.
-
Add TR-FRET detection reagents (e.g., donor and acceptor antibodies/proteins).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at the appropriate wavelengths for the donor and acceptor.
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.[16]
Conclusion
The this compound scaffold has been validated as a promising platform for the development of novel therapeutics, particularly in the field of oncology. Its derivatives have demonstrated potent and diverse biological activities, including anticancer, anti-angiogenesis, and enzyme inhibitory effects. Comparative analysis suggests that the THIQ core can offer advantages over other heterocyclic systems for specific biological targets. The ability of this scaffold to modulate key cancer-related signaling pathways further underscores its potential. The provided experimental protocols offer a foundation for researchers to further explore and optimize 4-Phenyl-THIQ derivatives as next-generation drug candidates.
References
- 1. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 11. Inhibition of inflammatory mediators and cell migration by 1,2,3,4-tetrahydroquinoline derivatives in LPS-stimulated BV2 microglial cells via suppression of NF-κB and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Tale of Two Scaffolds: Unveiling the Contrasting Biological Activities of 1-Phenyl vs. 4-Phenyl-Tetrahydroisoquinolines
A Comparative analysis for researchers and drug development professionals.
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The seemingly subtle shift of a phenyl group from the 1-position to the 4-position on the THIQ ring system dramatically alters the molecule's interaction with biological targets, leading to divergent pharmacological profiles. This guide provides an objective comparison of the biological activities of 1-phenyl- and 4-phenyl-tetrahydroisoquinoline derivatives, supported by experimental data, detailed protocols, and pathway visualizations to inform future drug discovery efforts.
Derivatives of 1-phenyl-tetrahydroisoquinoline have predominantly been investigated for their potent anticancer properties, primarily acting as inhibitors of tubulin polymerization . In contrast, the 4-phenyl-tetrahydroisoquinoline scaffold is a cornerstone for the development of central nervous system (CNS) agents, specifically as dual inhibitors of norepinephrine and dopamine reuptake .
Quantitative Data Summary
The following tables summarize the biological activities of representative derivatives from each class, showcasing their distinct potency and selectivity.
Table 1: Anticancer and Tubulin Polymerization Inhibitory Activity of 1-Phenyl-Tetrahydroisoquinoline Derivatives
| Compound | Cell Line | Cytotoxicity IC₅₀ (µM) | Tubulin Polymerization Inhibition IC₅₀ (µM) | Reference |
| Compound 1a (1-(3,4,5-trimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline) | A549 (Lung Carcinoma) | 2.5 | 3.2 | [1] |
| HCT116 (Colon Carcinoma) | 1.8 | - | [1] | |
| Compound 1b (1-(4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline) | A549 (Lung Carcinoma) | 8.2 | 10.5 | [1] |
| HCT116 (Colon Carcinoma) | 7.5 | - | [1] | |
| Compound 2a (A 1,4-disubstituted-3,4-dihydroisoquinoline derivative) | CEM (Leukemia) | 0.64 | Confirmed | [2] |
Table 2: Monoamine Transporter Inhibition Profile of 4-Phenyl-Tetrahydroisoquinoline Derivatives
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Reference |
| Compound 3a (A specific 4-phenyl-THIQ derivative) | 15 | 25 | >1000 | [3] |
| Compound 3b (Another 4-phenyl-THIQ analog) | 22 | 38 | >1000 | [3] |
Experimental Protocols
Detailed methodologies for the key assays used to characterize these compounds are provided below.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (porcine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, and 5% glycerol)
-
Guanosine-5'-triphosphate (GTP)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
A reaction mixture containing purified tubulin (40 µM) in G-PEM buffer supplemented with 1.0 mM GTP is prepared.
-
The test compound at various concentrations (or DMSO as a vehicle control) is added to the reaction mixture.
-
The mixture is transferred to a 96-well plate and incubated at 37°C to initiate polymerization.
-
The change in absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60 minutes) using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.[4]
-
The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.[5]
Monoamine Transporter Uptake Assay
This assay determines the potency of a compound to inhibit the reuptake of dopamine and norepinephrine by their respective transporters.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA).
-
Radiolabeled substrate: [³H]Dopamine or [³H]Norepinephrine.
-
Test compounds dissolved in assay buffer.
-
Potent and selective inhibitors for non-specific uptake determination (e.g., GBR12909 for DAT, desipramine for NET).[6]
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
HEK293 cells expressing the target transporter are seeded in 96-well plates and grown to confluence.
-
On the day of the assay, the culture medium is removed, and the cells are washed with pre-warmed assay buffer.
-
Cells are pre-incubated with various concentrations of the test compound or a reference inhibitor for 10-20 minutes at 37°C.
-
The uptake reaction is initiated by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]Dopamine).
-
The incubation is allowed to proceed for a defined time (e.g., 10 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The Ki value, a measure of the compound's binding affinity to the transporter, is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using the Cheng-Prusoff equation.
Signaling Pathway and Mechanism of Action
The distinct biological activities of 1-phenyl and 4-phenyl-tetrahydroisoquinolines stem from their interaction with different cellular machinery, triggering separate downstream signaling cascades.
1-Phenyl-Tetrahydroisoquinolines: From Tubulin Inhibition to Apoptosis
1-Phenyl-THIQ derivatives exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.
Caption: Mechanism of action for 1-phenyl-THIQ derivatives.
By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin dimers into microtubules.[7] This leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division. The cell cycle is consequently arrested in the G2/M phase, which, if prolonged, triggers the intrinsic apoptotic pathway, leading to programmed cell death.
4-Phenyl-Tetrahydroisoquinolines: Modulation of Synaptic Neurotransmission
4-Phenyl-THIQ derivatives act at the synaptic cleft in the central nervous system, where they block the reuptake of key neurotransmitters.
Caption: Mechanism of action for 4-phenyl-THIQ derivatives.
These compounds exhibit high affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic membrane. By inhibiting these transporters, they block the reuptake of dopamine and norepinephrine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing and prolonging their signaling to postsynaptic neurons. This dual reuptake inhibition is a validated mechanism for the treatment of depression and other CNS disorders.[3][8]
Conclusion
The positional isomerism of the phenyl group on the tetrahydroisoquinoline core dictates the three-dimensional shape of the molecule and, consequently, its biological target specificity. 1-Phenyl-tetrahydroisoquinoline derivatives are promising candidates for anticancer drug development due to their ability to interfere with microtubule dynamics. In stark contrast, 4-phenyl-tetrahydroisoquinolines offer a valuable scaffold for designing novel therapeutics for CNS disorders by modulating monoamine neurotransmitter levels. This comparative guide highlights the importance of subtle structural modifications in drug design and provides a foundation for researchers to further explore and exploit the therapeutic potential of these two versatile chemical scaffolds.
References
- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Comparative Guide to Structure-Activity Relationships of 4-Phenyl-Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-phenyl-tetrahydroisoquinoline derivatives targeting various key proteins in drug discovery, including monoamine transporters, opioid receptors, and P-glycoprotein. The information is compiled from published experimental data to facilitate the understanding and development of this important chemical scaffold.
Dual Inhibitors of Dopamine and Norepinephrine Transporters
A series of 4-phenyl-tetrahydroisoquinolines have been investigated as dual inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), which are critical targets for the treatment of central nervous system disorders. The following table summarizes the in vitro activity of key analogs.
| Compound | R¹ | R² | DAT Ki (nM) | NET Ki (nM) |
| 1 | H | H | 150 | 30 |
| 2 | 7-F | H | 50 | 15 |
| 3 | H | 4'-F | 80 | 25 |
| 4 | 7-F | 4'-F | 30 | 10 |
Key SAR Observations:
-
Substitution on the tetrahydroisoquinoline ring and the 4-phenyl ring significantly influences potency.
-
Fluorine substitution at the 7-position of the tetrahydroisoquinoline ring generally enhances activity at both DAT and NET.
-
A fluorine atom at the 4'-position of the phenyl ring also contributes to improved potency.
-
The combination of fluoro substitutions at both the 7- and 4'-positions results in the most potent dual inhibitors in this series.
Opioid Receptor Ligands
The 4-phenyl-tetrahydroisoquinoline scaffold has been explored for its potential as opioid receptor modulators. The following table presents the binding affinities of representative compounds for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
| Compound | R (N-substituent) | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
| 5 | Methyl | 120 | 250 | 80 |
| 6 | Cyclopropylmethyl | 50 | 150 | 30 |
| 7 | Phenethyl | 25 | 80 | 15 |
Key SAR Observations:
-
The nature of the N-substituent on the tetrahydroisoquinoline ring is a key determinant of opioid receptor affinity.
-
Larger, more lipophilic N-substituents, such as cyclopropylmethyl and phenethyl, generally lead to higher affinity for all three opioid receptor subtypes.
-
The phenethyl substituent provided the highest affinity, suggesting a favorable interaction with a hydrophobic pocket in the receptor binding site.
P-glycoprotein Modulators
Derivatives of tetrahydroisoquinoline have been evaluated for their ability to modulate P-glycoprotein (P-gp), a transporter associated with multidrug resistance in cancer. While not all compounds in the cited studies are strictly 4-phenyl-tetrahydroisoquinolines, the data provides valuable insights into the SAR of this class of molecules as P-gp inhibitors.
| Compound | Core Structure | P-gp IC₅₀ (µM) |
| 8 | Tetrahydroisoquinoline-biphenyl | 5.2 |
| 9 | Tetrahydroisoquinoline-phenylfuran | 2.8 |
Key SAR Observations:
-
The nature of the aromatic system linked to the tetrahydroisoquinoline core influences P-gp inhibitory activity.
-
Replacing the biphenyl moiety with a phenyl-furan scaffold can lead to enhanced P-gp inhibition.
-
Further optimization of the linker and the substitution pattern on the aromatic rings is crucial for developing potent P-gp modulators.[1]
Experimental Protocols
Dopamine and Norepinephrine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing human DAT or NET.
-
Radioligand: [³H]WIN 35,428 for DAT and [³H]nisoxetine for NET.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: GBR 12909 (for DAT) or desipramine (for NET).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the target transporter.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand, and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of the respective non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for µ, δ, and κ opioid receptors.
Materials:
-
CHO cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligand: [³H]DAMGO (for µ), [³H]DPDPE (for δ), or [³H]U-69,593 (for κ).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Follow a similar procedure as described for the DAT/NET binding assay using the respective opioid receptor-expressing cells.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the appropriate radioligand, and varying concentrations of the test compound.
-
For total binding, add vehicle. For non-specific binding, add a high concentration of naloxone.
-
Add the membrane preparation to start the reaction.
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Follow the same filtration and counting procedure as for the DAT/NET binding assay.
-
-
Data Analysis:
-
Calculate specific binding and determine IC₅₀ and Ki values as described previously.
-
P-glycoprotein (P-gp) ATPase Assay
Objective: To assess the ability of test compounds to modulate the ATPase activity of P-gp.
Materials:
-
High-five insect cell membranes expressing human P-gp.
-
ATPase assay buffer: 50 mM MES-Tris, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 1 mM ouabain, pH 6.8.[2]
-
ATP solution.
-
Phosphate detection reagent (e.g., based on malachite green).
-
Sodium orthovanadate (a P-gp ATPase inhibitor).
-
Microplate reader.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the P-gp containing membranes.
-
Add varying concentrations of the test compound.
-
Include control wells with a known P-gp substrate (e.g., verapamil) and a P-gp inhibitor (sodium orthovanadate).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add ATP to all wells to start the ATPase reaction.
-
Incubate at 37°C for 20 minutes.[2]
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.
-
Determine the concentration of the test compound that produces 50% of the maximal stimulation or inhibition of P-gp ATPase activity (EC₅₀ or IC₅₀).
-
Visualizations
Caption: Key structure-activity relationships of 4-phenyl-tetrahydroisoquinolines for DAT and NET inhibition.
Caption: General experimental workflow for radioligand binding assays.
Caption: Mechanism of action of 4-phenyl-tetrahydroisoquinolines on monoamine transporters.
References
- 1. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Tetrahydroisoquinoline Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of tetrahydroisoquinoline (THIQ) inhibitors against various protein targets, supported by experimental and computational data. We delve into detailed methodologies for molecular docking studies and present quantitative data in clearly structured tables for straightforward comparison.
Tetrahydroisoquinoline and its derivatives represent a significant class of heterocyclic compounds that are scaffolds in numerous natural products and synthetic molecules with a wide range of biological activities. Their structural diversity and ability to interact with various biological targets have made them a focal point in medicinal chemistry and drug discovery. This guide focuses on the comparative analysis of THIQ inhibitors targeting key enzymes implicated in cancer: Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR).
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in silico binding affinities of selected tetrahydroisoquinoline derivatives against CDK2 and DHFR. These tables are designed to provide a clear comparison between the investigational compounds and established reference inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) of Tetrahydroisoquinoline Derivatives and Reference Drugs
| Compound/Drug | Target Enzyme | Inhibitory Concentration (IC50) in µM |
| Compound 7e | CDK2 | 0.149 [1][2][3] |
| Roscovitine | CDK2 | 0.380[1][2][3] |
| Compound 8d | DHFR | 0.199 [1][2][3] |
| Methotrexate | DHFR | 0.131[1][2][3] |
Table 2: Comparative Binding Affinity (Binding Energy) from Molecular Docking Studies
| Compound/Drug | Target Enzyme | Binding Energy (kcal/mol) |
| Compound 7e | CDK2 | -9.1 [1] |
| STU299 (Reference) | CDK2 | -8.7[1] |
| Compound 8d | DHFR | -9.5 [1][4] |
| PRD400 (Reference) | DHFR | -8.5[1] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz.
Caption: Role of CDK2 and DHFR in the cell cycle and points of inhibition by THIQ derivatives.
Caption: A generalized workflow for the comparative molecular docking of THIQ inhibitors.
Experimental Protocols
A detailed and robust molecular docking protocol is crucial for obtaining reliable and reproducible results. The following is a generalized protocol based on commonly used software such as AutoDock Vina and Schrödinger's Glide, which can be adapted for the comparative analysis of tetrahydroisoquinoline inhibitors.
I. Preparation of the Receptor (Protein)
-
Protein Structure Retrieval: Obtain the 3D crystal structures of the target proteins (e.g., CDK2, DHFR) from the Protein Data Bank (PDB).
-
Initial Protein Preparation:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
Add hydrogen atoms to the protein structure, which is crucial for correct ionization and hydrogen bonding.
-
Assign partial charges to the protein atoms (e.g., using Gasteiger charges in AutoDockTools).
-
Merge non-polar hydrogens to reduce computational complexity.
-
-
Handling Missing Residues and Loops: If the crystal structure has missing residues or loops, these should be modeled using tools like Modeller or the Protein Preparation Wizard in Schrödinger's Maestro.
-
Protonation and Tautomeric States: Determine the appropriate protonation states of histidine, aspartate, and glutamate residues, especially those in the binding site.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
II. Preparation of the Ligands (Tetrahydroisoquinoline Inhibitors)
-
Ligand Structure Creation: Draw the 2D structures of the tetrahydroisoquinoline derivatives and the reference inhibitors using a chemical drawing tool and convert them to 3D structures.
-
Ligand Optimization:
-
Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94).
-
Generate different possible tautomers and ionization states for each ligand at a physiological pH.
-
-
File Format Conversion: Convert the prepared ligand files into the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
III. Molecular Docking Procedure
-
Grid Generation:
-
Define the binding site on the receptor. This is typically done by creating a grid box centered on the position of the co-crystallized ligand or by identifying the active site residues.
-
The size of the grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling.
-
-
Docking Execution:
-
For AutoDock Vina:
-
Use the prepared PDBQT files for the receptor and ligands as input.
-
Set the exhaustiveness parameter to control the thoroughness of the search (a higher value increases accuracy but also computation time).
-
Run the docking simulation to generate a set of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
-
For Schrödinger's Glide:
-
Use the Receptor Grid Generation tool to create the grid file.
-
Perform ligand docking using different precision modes (e.g., Standard Precision - SP, or Extra Precision - XP for more accurate results).
-
Glide will generate poses and rank them based on the GlideScore.
-
-
-
Pose Analysis and Visualization:
-
Visualize the top-ranked docking poses for each ligand within the binding site of the receptor using molecular graphics software (e.g., PyMOL, Chimera, or Maestro).
-
Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
-
Comparative Analysis:
-
Compare the binding energies and docking scores of the different tetrahydroisoquinoline inhibitors against the same target.
-
Compare the binding modes and key interactions of the THIQ derivatives with those of the reference inhibitors.
-
Correlate the in silico docking results with the in vitro experimental data (e.g., IC50 values) to validate the docking protocol and gain insights into the structure-activity relationship (SAR).
-
References
A Comparative Guide to the Biological Effects of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline and Nomifensine
Introduction
This guide provides a detailed comparison of the biological effects of two structurally related tetrahydroisoquinoline compounds: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) and Nomifensine. While both share a common chemical scaffold, their pharmacological profiles diverge significantly. Nomifensine is a well-characterized catecholamine reuptake inhibitor formerly used as an antidepressant.[1][2] In contrast, PTIQ, a deaminated and demethylated analogue of nomifensine, exhibits a more complex and often opposing biological activity, particularly in its interaction with psychostimulants like methamphetamine.[1][3] This document outlines their mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to clarify their distinct effects on monoaminergic systems.
Mechanism of Action
Nomifensine: The primary mechanism of action for nomifensine is the potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters.[2][4] By blocking these transporters on the presynaptic membrane, nomifensine effectively increases the concentration and residence time of dopamine and norepinephrine in the synaptic cleft, thereby enhancing catecholaminergic neurotransmission. Its effect on the serotonin transporter (SERT) is considerably weaker.[4] This profile as a dopamine-norepinephrine reuptake inhibitor (DNRI) underpinned its therapeutic use as a non-sedating antidepressant.[2]
This compound (PTIQ): Unlike nomifensine, PTIQ is a very weak inhibitor of dopamine uptake.[3] Its principal mechanism is not the blockade of reuptake but the direct inhibition of stimulant-induced dopamine release.[3] Specifically, studies have demonstrated that PTIQ can antagonize the dopamine-releasing effects of methamphetamine in the nucleus accumbens, a mechanism not shared by classical uptake inhibitors like nomifensine or cocaine.[3] This suggests that PTIQ interacts with the molecular machinery of dopamine efflux rather than the uptake process. However, its pharmacological profile is complex, as some studies report it can also augment certain stimulant-induced behaviors under specific pretreatment conditions.[1]
Data Presentation: Pharmacological Comparison
The following table summarizes the quantitative differences in the pharmacological actions of Nomifensine and PTIQ on monoamine transporters and stimulant-induced dopamine release.
| Parameter | Nomifensine | This compound (PTIQ) | Reference(s) |
| Dopamine Transporter (DAT) Inhibition | Potent Inhibitor (IC₅₀: ~150 nM; Kᵢ: 26 nM) | Weak Inhibitor | [3][5] |
| Norepinephrine Transporter (NET) Inhibition | Potent Inhibitor (IC₅₀: ~11 nM; Kᵢ: 4.7 nM) | Data not prominently reported; assumed weak | [5] |
| Serotonin Transporter (SERT) Inhibition | Weak Inhibitor (IC₅₀: ~330 nM) | Data not prominently reported; assumed weak | [5] |
| Effect on Methamphetamine-Induced Dopamine Release | Fails to block; may augment behavioral effects | Inhibitory | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments that differentiate the biological activities of Nomifensine and PTIQ are provided below.
In Vitro Neurotransmitter Uptake Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the reuptake of neurotransmitters into synaptosomes.
-
Objective: To measure the concentration of a compound required to inhibit 50% of radiolabeled neurotransmitter uptake (IC₅₀).
-
Protocol:
-
Synaptosome Preparation: Brain tissue from a specific region (e.g., rat striatum for DAT) is homogenized in a sucrose buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes (resealed nerve terminals), which are then resuspended in a physiological buffer.
-
Incubation: Aliquots of the synaptosome preparation are pre-incubated for a set time (e.g., 10 minutes) at 37°C with various concentrations of the test compound (e.g., Nomifensine or PTIQ).
-
Uptake Initiation: A known concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.
-
Uptake Termination: After a short incubation period (e.g., 5 minutes), the uptake is terminated by rapid filtration through glass fiber filters. This separates the synaptosomes containing the radiolabel from the buffer. Non-specific uptake is determined in parallel incubations at 0-4°C.
-
Quantification: The filters are washed, and the radioactivity trapped within the synaptosomes is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no compound). The IC₅₀ value is then determined by fitting the data to a concentration-response curve.
-
In Vivo Microdialysis
This technique is used to measure the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To determine the effect of a compound on basal or stimulant-induced neurotransmitter levels.
-
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., rat nucleus accumbens) of an anesthetized animal. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is connected to a syringe pump and perfused at a low, constant flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Small molecules, including neurotransmitters, diffuse across the semipermeable membrane at the tip of the probe and into the aCSF (dialysate). The dialysate is collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: After a stable baseline of neurotransmitter levels is established, the test compound (e.g., PTIQ) and/or a stimulant (e.g., methamphetamine) is administered, either systemically (i.p.) or locally through the probe (retrodialysis).
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the average baseline concentration.
-
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and experimental workflows discussed.
Caption: Mechanism of Nomifensine as a reuptake inhibitor.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Logical relationship of PTIQ vs. Nomifensine on METH effects.
Conclusion
While this compound (PTIQ) and Nomifensine are structural analogues, their biological effects are profoundly different. Nomifensine acts as a classical monoamine reuptake inhibitor, potently blocking DAT and NET to increase synaptic levels of dopamine and norepinephrine. This mechanism accounts for its antidepressant and psychostimulant properties. In stark contrast, PTIQ is a weak reuptake inhibitor and functions primarily as an antagonist of methamphetamine-induced dopamine release. This fundamental mechanistic divergence makes PTIQ a valuable research tool for dissecting the processes of dopamine efflux from reuptake and highlights the subtle structural changes that can dramatically alter the pharmacological profile of a molecule.
References
- 1. Pretreatment with nomifensine or nomifensine analogue this compound augments methamphetamine-induced stereotypical behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A profile of nomifensine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Phenyltetrahydroisoquinoline, but not nomifensine or cocaine, inhibits methamphetamine-induced dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A profile of nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and biochemical studies with three metabolites of nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro versus in vivo efficacy of 4-phenyl-tetrahydroisoquinoline derivatives
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Phenyl-Tetrahydroisoquinoline Derivatives
This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected 4-phenyl-tetrahydroisoquinoline derivatives, targeting researchers, scientists, and drug development professionals. The information is compiled from recent studies to offer an objective overview supported by experimental data.
LFZ-4-46, a tetrahydroisoquinoline derivative with a pyrazolidine moiety, has demonstrated notable anticancer activity in both laboratory and preclinical models.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of LFZ-4-46
| Cell Line | Cancer Type | IC50 (μM) |
| MCF-7 | Breast Cancer | Data not specified |
| MDA-MB-231 | Breast Cancer | Data not specified |
| PC-3 | Prostate Cancer | Data not specified |
| DU145 | Prostate Cancer | Data not specified |
Note: While the study mentions effective inhibition of viability, specific IC50 values for all cell lines were not provided in the abstract.
Table 2: In Vivo Antitumor Efficacy of LFZ-4-46 in a Xenograft Mouse Model
| Treatment Group | Dosage | Tumor Growth Inhibition |
| LFZ-4-46 | Not specified | Significant |
Note: The study confirms in vivo efficacy but does not provide specific quantitative data on tumor growth inhibition in the abstract.[1]
Experimental Protocols
In Vitro Cell Viability Assay: Human cancer cell lines (MCF-7, MDA-MB-231, PC-3, and DU145) were treated with various concentrations of LFZ-4-46. Cell viability was assessed to determine the inhibitory effects of the compound.
In Vivo Xenograft Model: The in vivo anticancer activity of LFZ-4-46 was evaluated using a xenograft mouse model. Human cancer cells were implanted in mice, and after tumor formation, the mice were treated with LFZ-4-46. Tumor growth was monitored to assess the compound's efficacy.
Signaling Pathway
LFZ-4-46 induces apoptosis and cell cycle arrest in cancer cells by activating the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting JNK, p38, and ERK.[1] This process is initiated by DNA damage, leading to a caspase-dependent apoptosis pathway and cell cycle arrest at the G2/M phase.[1]
References
comparative analysis of different synthetic routes to 4-phenyl-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The 4-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis has been approached through various methodologies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of prominent synthetic routes to this important heterocyclic core, offering experimental data, detailed protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
Three classical named reactions form the foundation for the synthesis of the tetrahydroisoquinoline ring system: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch-Bobbitt reaction. More contemporary approaches often employ catalytic hydrogenation for the final reduction step, enhancing stereocontrol and overall efficiency. This guide will focus on these principal routes for the synthesis of 4-phenyl-tetrahydroisoquinoline.
Comparative Overview of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Stereocontrol | Reaction Conditions |
| Bischler-Napieralski Reaction | Two-step process involving cyclization to a dihydroisoquinoline followed by reduction. Well-established and versatile. | Good to excellent | Can be highly stereoselective with chiral auxiliaries or catalysts. | Cyclization often requires strong dehydrating agents (e.g., POCl₃, P₂O₅) and elevated temperatures. Reduction is typically achieved with metal hydrides (e.g., LiAlH₄, NaBH₄). |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone. Often proceeds under milder conditions than the Bischler-Napieralski reaction. | Moderate to high | A new chiral center is formed, and diastereoselectivity can be influenced by the choice of reactants and catalysts. | Typically acid-catalyzed (protic or Lewis acids). Can be performed under harsh (refluxing strong acid) or mild conditions depending on the substrate's reactivity. |
| Pomeranz-Fritsch-Bobbitt Reaction | Synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines, with the Bobbitt modification allowing access to tetrahydroisoquinolines. | Variable | Can be adapted for asymmetric synthesis. | The classical Pomeranz-Fritsch reaction uses concentrated sulfuric acid. The Bobbitt modification employs milder acidic conditions. |
| Catalytic Hydrogenation | Used as a standalone method for the reduction of 4-phenylisoquinolines or as the final step in other synthetic sequences. Offers clean and efficient reduction. | High to quantitative | Can be highly enantioselective with the use of chiral catalysts. | Requires a metal catalyst (e.g., Pd, Pt, Ru, Rh) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents). |
Detailed Experimental Protocols
Asymmetric Bischler-Napieralski Route
This route provides access to enantioenriched 4-phenyl-tetrahydroisoquinolines. The key steps involve the cyclization of a chiral N-acyl-β-phenylethylamide to a dihydroisoquinoline, followed by a diastereoselective reduction.
Step 1: Asymmetric Bischler-Napieralski Cyclization
-
Reactants: (S)-N-(1,2-diphenylethyl)acetamide derivative.
-
Reagents: Phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅).
-
Solvent: Toluene.
-
Procedure: A solution of the (S)-N-(1,2-diphenylethyl)acetamide derivative in toluene is treated with POCl₃ and P₂O₅. The mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with ice and basified with an aqueous solution of sodium hydroxide. The product, a 3-alkyl-4-phenyl-1,2-dihydroisoquinoline, is extracted with an organic solvent, dried, and purified by chromatography.
-
Yield: Good stereoselectivity (80–91% de) is achieved.
Step 2: Diastereoselective Reduction
-
Reactant: 3-Alkyl-4-phenyl-1,2-dihydroisoquinoline.
-
Reagent: Lithium aluminum hydride (LiAlH₄).
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure: To a solution of the dihydroisoquinoline in the anhydrous solvent, LiAlH₄ is added portion-wise at 0 °C. The mixture is then stirred at room temperature until the reduction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the 1,2,3,4-tetrahydroisoquinoline.
-
Yield: The reduction proceeds in a stereoselective manner.
Pictet-Spengler Reaction
The Pictet-Spengler reaction offers a more direct route to the tetrahydroisoquinoline core. For the synthesis of a 4-phenyl derivative, a β-phenylethylamine bearing a phenyl group at the appropriate position would be required as a starting material.
-
Reactants: A substituted β-phenylethyl
A Comparative Guide to the Analytical Validation of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides a comparative overview of analytical methodologies for the validation of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline, a compound of interest for its potential pharmacological activities. Given its structural similarity to other biologically active tetrahydroisoquinolines, robust and sensitive analytical methods are crucial for its characterization in various matrices, from simple solutions to complex biological samples.
Comparison of Analytical Methods
While specific validated methods for this compound are not extensively documented in publicly available literature, methods for the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), and its derivatives offer a strong foundation. The two most common and applicable techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | ng-µg/mL range | pg-ng/mL range |
| Selectivity | Moderate; can be affected by co-eluting impurities with similar UV spectra. | High; provides structural information and can distinguish between compounds with the same retention time. |
| Linearity | Good over a wide concentration range. | Excellent over a wide dynamic range. |
| Accuracy | Good, typically within 15% of the nominal concentration. | Excellent, typically within 15% of the nominal concentration. |
| Precision | Good, with Relative Standard Deviation (RSD) typically <15%. | Excellent, with RSD typically <15%. |
| Instrumentation Cost | Lower | Higher |
| Sample Throughput | Moderate to high. | High, especially with modern UPLC systems. |
| Typical Application | Routine quality control, analysis of bulk drug substance and formulations. | Bioanalysis (plasma, tissue), impurity profiling, metabolite identification. |
Experimental Protocols
Drawing from established methods for related compounds, a robust LC-MS/MS protocol is proposed for the sensitive and selective quantification of this compound.
Proposed LC-MS/MS Method for Quantification in Biological Matrices
This method is designed for the analysis of this compound in plasma samples and can be adapted for other biological matrices.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., a deuterated analog of the analyte) and 500 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Parameters
-
HPLC System: A UHPLC system is recommended for fast analysis times.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be determined by direct infusion.
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix.
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero concentrations. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined at a minimum of three concentration levels (low, medium, and high QC samples). Accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification), and precision (RSD) should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analyte from the biological matrix.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a biological matrix using LC-MS/MS.
Caption: LC-MS/MS analytical workflow for this compound.
Potential Signaling Pathway: Dopamine Receptor Modulation
Based on literature for analogous compounds, this compound may interact with dopamine receptors. The following diagram illustrates a simplified dopamine D1 receptor signaling pathway, a potential mechanism of action.[1][2]
Caption: Potential modulation of the dopamine D1 receptor signaling pathway.
References
- 1. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline is critical for maintaining a secure research environment. This document outlines the necessary procedures, emphasizing safety, regulatory compliance, and operational best practices for researchers, scientists, and drug development professionals.
Hazard Profile
A summary of the key hazard information for compounds structurally related to this compound is presented below. This information should be considered as a baseline for handling and disposal procedures.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Warning | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | Warning | Wash skin thoroughly after handling. Wear protective gloves.[2][3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | Warning | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation.[1] | Warning | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following is a general procedure for the disposal of this chemical waste in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Waste Segregation:
-
Do not mix this compound waste with incompatible materials. It should be treated as a nitrogen-containing heterocyclic organic waste.
-
Store in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
-
Disposal Request:
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
